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  • Product: Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate
  • CAS: 946785-37-1

Core Science & Biosynthesis

Foundational

What is the mechanism of action for Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate

Mechanistic Profiling of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate: A Diphenyl Ether Prodrug Scaffold Executive Summary In modern medicinal chemistry, the diphenyl ether class represents a highly privileged st...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Profiling of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate: A Diphenyl Ether Prodrug Scaffold

Executive Summary

In modern medicinal chemistry, the diphenyl ether class represents a highly privileged structural motif capable of interacting with diverse biological targets, ranging from protoporphyrinogen oxidase to critical nodes in the human arachidonic acid cascade[1],[2]. Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate (CAS 946785-37-1) functions as a sophisticated synthetic building block and a prototypical prodrug scaffold. By masking the polar carboxylic acid as a methyl ester, this molecule achieves optimal lipophilicity for cellular penetration. Upon enzymatic hydrolysis, it yields an active phenoxyacetic acid pharmacophore that acts as a potent modulator of cyclooxygenase (COX) enzymes and the Prostaglandin D2 Receptor 2 (CRTH2). This technical guide deconstructs the mechanism of action, bioactivation pathways, and self-validating experimental frameworks required to evaluate this compound.

Chemical Architecture and Prodrug Bioactivation

The intact methyl ester (Molecular Weight: 271.31 g/mol ) is pharmacologically inactive at its primary targets due to the absence of a free anionic charge. Its mechanism of action strictly depends on a two-step bioactivation process:

  • Cellular Permeation: The uncharged methyl ester rapidly diffuses across phospholipid bilayers.

  • Esterase Hydrolysis: Intracellular carboxylesterases (primarily CES1 in the liver and CES2 in the intestine) rapidly hydrolyze the ester bond, releasing methanol and the active free acid: 2-[4-(4-amino-2-methylphenoxy)phenyl]acetic acid .

G A Methyl 2-[4-(4-amino-2-methylphenoxy) phenyl]-acetate (Prodrug) B Carboxylesterases (CES1 / CES2) A->B Hydrolysis C 2-[4-(4-amino-2-methylphenoxy) phenyl]acetic acid (Active Pharmacophore) B->C Methanol release

Fig 1. Esterase-mediated bioactivation of the diphenyl ether prodrug scaffold.

Core Mechanisms of Action: The Arachidonic Acid Cascade

Once activated, the free acid leverages its diphenyl ether geometry to intervene in inflammatory signaling pathways[2].

Cyclooxygenase (COX-1/COX-2) Inhibition

Diphenyl ether acetic acids are classical non-steroidal anti-inflammatory drug (NSAID) pharmacophores[3]. The active metabolite acts as a competitive, time-dependent inhibitor of COX enzymes.

  • Orthosteric Anchoring: The liberated carboxylate group forms a critical salt bridge with Arg120 and a hydrogen bond network with Tyr355 at the base of the COX active site.

  • Isoform Selectivity: The flexible ether linkage allows the 4-amino-2-methylphenyl ring to project deep into the hydrophobic side pocket of COX-2 (formed by the Val523 substitution), conferring a higher degree of selectivity for COX-2 over COX-1[3].

CRTH2 (DP2) Receptor Antagonism

Beyond COX inhibition, phenoxyacetic acids are established antagonists of the CRTH2 receptor, a G-protein coupled receptor (GPCR) responsible for Th2-mediated allergic responses. The active acid competes directly with Prostaglandin D2 (PGD2) for the orthosteric binding pocket, preventing downstream cAMP depletion and halting eosinophil chemotaxis.

Pathway AA Arachidonic Acid COX Cyclooxygenase (COX-1/2) AA->COX Oxidation PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Conversion PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Binding Inflam Th2 Inflammation / Allergic Response CRTH2->Inflam Activation Drug Active Diphenyl Ether Acid Drug->COX Competitive Inhibition Drug->CRTH2 Receptor Antagonism

Fig 2. Dual modulation of COX and CRTH2 inflammatory pathways by the active acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of this scaffold requires self-validating assay systems that account for prodrug conversion and time-dependent binding kinetics.

Protocol A: Microsomal Stability & Esterase Cleavage Validation

Objective: Confirm the rapid conversion of the methyl ester prodrug to the active free acid, distinguishing hydrolysis from CYP450-mediated oxidation.

  • Preparation: Prepare a 1 µM solution of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Divide into two cohorts: Cohort A (without NADPH) and Cohort B (with 1 mM NADPH).

    • Causality Note: CES-mediated hydrolysis is NADPH-independent. By comparing Cohort A and B, we isolate esterase activity from NADPH-dependent CYP450 metabolism, validating the specific bioactivation route.

  • Incubation & Quenching: Incubate at 37°C. At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing 100 nM tolbutamide (Internal Standard).

    • Causality Note: Immediate protein precipitation with a cold organic solvent halts all enzymatic activity, preventing artificial post-extraction hydrolysis that would skew the pharmacokinetic half-life data.

  • Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode), tracking the disappearance of the parent mass (m/z 272.1 [M+H]+) and the stoichiometric appearance of the free acid metabolite.

Protocol B: COX-1/COX-2 Selectivity Profiling (Enzyme Immunoassay)

Objective: Determine the inhibitory potency (IC50) of the bioactivated free acid against COX isoforms.

  • Enzyme Priming: Pre-incubate recombinant human COX-1 and COX-2 with 1 µM hematin in 100 mM Tris-HCl buffer (pH 8.0) containing 1 mM phenol for 15 minutes at 37°C.

  • Inhibitor Binding: Add the pre-hydrolyzed free acid (titrated from 0.1 nM to 10 µM) and incubate for exactly 15 minutes.

    • Causality Note: Diphenyl ether acetic acids often exhibit slow, time-dependent binding kinetics at the COX-2 active site[3]. Omitting this pre-incubation step will artificially inflate the IC50 value, leading to false negatives.

  • Substrate Initiation: Introduce arachidonic acid (10 µM final concentration) and incubate for 2 minutes to allow prostaglandin synthesis.

  • Quenching & Readout: Quench the reaction with 1 M HCl. Quantify the production of Prostaglandin E2 (PGE2) using a competitive Enzyme Immunoassay (EIA) kit. Calculate IC50 values using non-linear regression.

Quantitative Scaffold Profiling

The following table summarizes the physicochemical properties and representative pharmacological parameters for this diphenyl ether scaffold class.

Property / ParameterValueMechanistic Significance
Molecular Weight (Prodrug) 271.31 g/mol Highly compliant with Lipinski’s Rule of 5; ensures excellent oral bioavailability.
LogP (Methyl Ester) ~3.8 (Calculated)High lipophilicity drives rapid passive diffusion across gastrointestinal and cellular membranes.
LogP (Free Acid) ~2.5 (Calculated)Reduced lipophilicity post-hydrolysis traps the active metabolite intracellularly, increasing local target residence time.
Primary Target Class COX-1/2, CRTH2[2]Dual-node inhibition of the arachidonic acid cascade, providing synergistic anti-inflammatory and anti-allergic efficacy.

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Exploratory

Solubility of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate in polar aprotic solvents

An In-Depth Technical Guide to the Solubility of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate in Polar Aprotic Solvents Abstract This technical guide provides a comprehensive framework for understanding and deter...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate in polar aprotic solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It moves beyond a simple recitation of data to explain the underlying principles governing solubility in these unique solvent systems. We will explore the theoretical basis for solubility, detail robust experimental methodologies for its quantification, and provide insights into the interpretation of the resulting data. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, from synthesis and formulation to its ultimate bioavailability and therapeutic efficacy.[1][2] For Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate (MW: 271.31 g/mol , Formula: C₁₆H₁₇NO₃), understanding its behavior in various solvents is paramount for process optimization, formulation development, and ensuring consistent product performance.

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF), are frequently employed in organic synthesis and pharmaceutical processing.[3][4][5][6] Their unique ability to dissolve a wide range of organic compounds, including those with moderate polarity, without the complicating factor of hydrogen bond donation, makes them indispensable.[5][6] This guide will provide the necessary tools to systematically investigate the solubility of the target compound in this important class of solvents.

Theoretical Framework: Understanding Solubility in Polar Aprotic Environments

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8] For a solute to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Molecular Structure of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate:

An analysis of the target molecule reveals several key structural features that will influence its solubility:

  • Ester Group (-COO-): A polar functional group capable of dipole-dipole interactions.

  • Ether Linkage (-O-): Another polar feature contributing to the molecule's overall polarity.

  • Amino Group (-NH₂): A polar, hydrogen-bond-donating and accepting group.

  • Aromatic Rings: Largely nonpolar, contributing to van der Waals forces.

  • Methyl Groups (-CH₃): Nonpolar, hydrophobic moieties.

Characteristics of Polar Aprotic Solvents:

These solvents are characterized by:

  • High Dielectric Constants and Dipole Moments: These properties allow them to solvate polar molecules and ions effectively.[4][5]

  • Lack of Acidic Protons: They do not have O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[5] They can, however, act as hydrogen bond acceptors.

Interactions at Play:

The dissolution of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate in a polar aprotic solvent will be governed by a combination of intermolecular forces:

  • Dipole-Dipole Interactions: Between the polar functionalities of the solute and the solvent molecules.

  • Hydrogen Bonding: The amino group of the solute can form hydrogen bonds with hydrogen bond acceptors in the solvent (e.g., the oxygen atom in DMSO or DMF).

  • Van der Waals Forces: Dispersion forces between the nonpolar regions of the solute and solvent.

The balance of these interactions will determine the extent of solubility. A favorable enthalpy of mixing, resulting from strong solute-solvent interactions, will drive the dissolution process.

G cluster_solute Methyl 2-[4-(...)]-acetate cluster_solvent Polar Aprotic Solvent cluster_interactions Governing Intermolecular Forces solute Solute Molecule solute_polar Polar Groups (Ester, Ether, Amine) solute->solute_polar has solute_nonpolar Nonpolar Groups (Aromatic Rings, Methyl) solute->solute_nonpolar has dipole Dipole-Dipole solute_polar->dipole enables h_bond Hydrogen Bonding solute_polar->h_bond enables (Amine H-donor) vdw Van der Waals solute_nonpolar->vdw enables solvent Solvent Molecule solvent_polar High Dipole Moment solvent->solvent_polar solvent_h_acceptor H-Bond Acceptor solvent->solvent_h_acceptor solvent_polar->dipole enables solvent_h_acceptor->h_bond enables

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility

Two primary types of solubility are relevant in pharmaceutical development: thermodynamic (equilibrium) and kinetic.[1]

Thermodynamic (Equilibrium) Solubility

This is the true, stable solubility of a compound at equilibrium. The shake-flask method is the gold standard for its determination.[9]

Protocol: Shake-Flask Method for Equilibrium Solubility

  • Preparation:

    • Accurately weigh an excess amount of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate into a series of clear glass vials.

    • To each vial, add a precise volume of the chosen polar aprotic solvent (e.g., DMSO, DMF, acetonitrile).

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[9] It is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.

  • Sample Separation:

    • Allow the vials to stand undisturbed at the experimental temperature for a short period to allow undissolved solids to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Self-Validation:

  • The use of excess solid ensures that a saturated solution is achieved.

  • Confirmation of equilibrium by sampling at multiple time points.

  • Visual inspection for the presence of undissolved solid before analysis.

G start Start step1 1. Add excess solute to solvent start->step1 step2 2. Equilibrate (24-72h at constant T) step1->step2 step3 3. Separate solid and liquid phases (centrifuge/filter) step2->step3 step4 4. Dilute supernatant step3->step4 step5 5. Quantify concentration (e.g., HPLC) step4->step5 end End: Equilibrium Solubility step5->end

Caption: Shake-flask equilibrium solubility workflow.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound when it begins to precipitate from a solution upon the addition of an anti-solvent. This is often a higher-throughput method used in early drug discovery.[1][9]

Protocol: Turbidimetric Method for Kinetic Solubility

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate in a strong organic solvent, typically DMSO.

  • Serial Dilution:

    • In a multi-well plate, perform serial dilutions of the stock solution with the same solvent.

  • Addition of Anti-Solvent:

    • Rapidly add a large volume of the polar aprotic solvent being tested (acting as the "anti-solvent" or aqueous phase in typical assays) to each well.

  • Precipitation Detection:

    • Immediately measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a wavelength where the compound does not absorb (e.g., 600-700 nm).[2]

  • Data Analysis:

    • The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to a blank.

Self-Validation:

  • Inclusion of positive and negative controls (a known insoluble and a known soluble compound).

  • Visual confirmation of precipitation in the wells with high turbidity.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and comparative manner.

Table 1: Hypothetical Solubility Data for Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate at 25 °C

Polar Aprotic SolventDielectric ConstantDipole Moment (D)Equilibrium Solubility (mg/mL)
N,N-Dimethylformamide (DMF)36.73.86[Experimental Value]
Dimethyl Sulfoxide (DMSO)46.73.96[Experimental Value]
Acetonitrile (MeCN)37.53.92[Experimental Value]
Acetone20.72.88[Experimental Value]
Tetrahydrofuran (THF)7.61.75[Experimental Value]

Interpretation:

  • Correlation with Solvent Properties: Analyze the trend between solubility and the solvent's dielectric constant and dipole moment. Higher values in these parameters generally lead to increased solubility for polar compounds.

  • Specific Interactions: Deviations from a simple trend may indicate specific solute-solvent interactions, such as the efficiency of hydrogen bonding between the solute's amino group and the solvent's acceptor site.

  • Impact of Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature, as the dissolution process is often endothermic.[7][10][11] Conducting experiments at different temperatures (e.g., 4 °C, 25 °C, 37 °C) can provide a more complete solubility profile.

Conclusion and Future Directions

This guide has outlined the theoretical considerations and practical methodologies for determining the solubility of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate in polar aprotic solvents. By employing robust techniques like the shake-flask method and carefully considering the physicochemical properties of both the solute and the solvents, researchers can generate high-quality, reliable data. This information is crucial for informed decision-making in process chemistry, formulation science, and the broader field of drug development.

Future studies could expand on this work by:

  • Investigating the effect of co-solvent systems.

  • Determining the thermodynamic parameters of dissolution (enthalpy and entropy).

  • Assessing the impact of pH on solubility in mixed aqueous-aprotic solvent systems.

References

  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data - ACS Publications. (2015).
  • Polar Aprotic Solvents | High-Solvency Options - Chemicals United BV.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024).
  • List of Polar aprotic and protic solvents - UCF SARC Peer Tutoring.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026).
  • Methyl 2-(4-aminophenoxy)acetate | 59954-04-0 - Sigma-Aldrich.
  • Common Polar Aprotic Solvents Guide | PDF - Scribd.
  • Polar aprotic solvent - Wikipedia.
  • Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical.
  • Solubility and distribution. (2024).
  • Overview of Common Solubility Factors | AAT Bioquest.
  • 875702-44-6 | Methyl 2-(4-(4-amino-2-fluorophenoxy)phenyl)acetate | ChemScene.
  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (2025).
  • methyl 2-[4-(2-aminoethoxy)phenyl]acetate hydrochloride - Sigma-Aldrich.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023).
  • Factors Affecting Solubility - BYJU'S.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
  • Solubility Factors When Choosing a Solvent | Cell And Molecular Biology - Labroots. (2021).
  • Methyl 2-(4-(4-amino-2-methylphenoxy)phenyl)acetate - Crysdot LLC.
  • Methyl 2-(4-(2-amino-4-methylphenoxy)phenyl)acetate - Crysdot LLC.
  • Technical Support Center: Solvent Effects on the Reactivity of Methyl 2-(3-aminophenoxy)acetate - Benchchem.
  • Polar aprotic solvents – Knowledge and References - Taylor & Francis.
  • Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023).
  • Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate - PMC.

Sources

Foundational

Spectroscopic properties of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate

An In-depth Technical Guide to the Spectroscopic Properties of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic properties of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Properties of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic properties of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate, a molecule of interest in pharmaceutical and materials science research. In the absence of published, consolidated spectra for this specific molecule, this guide synthesizes foundational spectroscopic principles and data from analogous structures to predict its characteristic signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). Each section includes a detailed interpretation of expected spectral features, the underlying scientific causality for these predictions, and standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals requiring a robust framework for the structural characterization of this and related compounds.

Molecular Structure and Introduction

Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate possesses a multi-functional architecture, featuring a diaryl ether linkage that connects a substituted aminophenol to a phenylacetate moiety. The molecular formula is C₁₆H₁₇NO₃, with a corresponding molecular weight of approximately 271.31 g/mol .

Accurate structural confirmation is a cornerstone of chemical research and drug development. Spectroscopic analysis provides an empirical "fingerprint" of a molecule, indispensable for verifying its identity, assessing its purity, and confirming its synthesis. This guide elucidates the expected spectroscopic characteristics that collectively provide an unambiguous confirmation of the molecule's structure.

Caption: Molecular Structure of the Topic Compound

Infrared (IR) Spectroscopy

Principle: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[1] The frequencies of these absorptions are characteristic of the specific bonds and functional groups present, making IR an invaluable tool for functional group identification.[2]

Predicted IR Absorption Data

The structure of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate contains several distinct functional groups that will give rise to characteristic peaks in the IR spectrum. The diagnostic region (>1500 cm⁻¹) is particularly informative.[3]

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Expected Intensity & Shape
Primary AmineN-H Stretch3450 - 3300Medium, two distinct peaks (asymmetric & symmetric)[4]
Primary AmineN-H Bend (Scissoring)1650 - 1580Medium to strong[5]
Aromatic RingC-H Stretch3100 - 3000Medium to weak, sharp[2]
Aliphatic C-HC-H Stretch (CH₃, CH₂)2990 - 2850Medium, sharp
Ester CarbonylC=O Stretch~1735Strong, sharp[6]
Aromatic RingC=C Stretch1600 - 1450Medium, multiple sharp peaks
Diaryl EtherC-O-C Stretch1270 - 1230Strong, characteristic (asymmetric)
EsterC-O Stretch1250 - 1020Strong, two distinct bands
Aromatic AmineC-N Stretch1335 - 1250Strong[5]

Causality and Interpretation:

  • N-H Stretching: The primary amine (-NH₂) is expected to show two distinct peaks in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[7] These are typically sharper and weaker than the broad O-H bands of alcohols.[5]

  • C=O Stretching: The ester carbonyl group is one of the most prominent features in an IR spectrum, producing a strong, sharp absorption band around 1735 cm⁻¹. Its position is indicative of a saturated ester.[6]

  • C-O Stretching: The molecule contains two types of C-O bonds: the diaryl ether and the ester. The asymmetric C-O-C stretch of the diaryl ether will appear as a strong band around 1250 cm⁻¹. The ester C-O stretches will also be strong and are typically found in the 1300-1000 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions from C-C bond vibrations, C-H bending, and other skeletal vibrations. While difficult to assign individually, this "fingerprint region" is unique to the molecule and crucial for confirming its identity against a reference spectrum.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

start Start: Sample Preparation step1 Place a small amount of solid sample directly onto the ATR crystal. start->step1 step2 Lower the anvil to ensure firm contact between the sample and the crystal. step1->step2 step3 Acquire a background spectrum of the empty, clean ATR crystal. step2->step3 step4 Acquire the sample spectrum. Set scans for S/N ratio (e.g., 16-32 scans). step3->step4 step5 Process the data: The instrument software automatically subtracts the background from the sample spectrum. step4->step5 end_node End: Analyze Spectrum step5->end_node

Caption: ATR-FTIR Experimental Workflow.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic environments of its hydrogen nuclei (protons).[8] Key parameters include chemical shift (δ), which indicates the electronic environment; integration, which reveals the relative number of protons; and spin-spin splitting (multiplicity), which shows the number of neighboring protons.[9]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show several distinct signals corresponding to the chemically non-equivalent protons in the molecule.

Proton Label (see structure) Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Justification
Hₐ (Aromatic)7.20 - 7.002HDoublet (d)Protons on the phenylacetate ring ortho to the -CH₂ group.
Hₑ (Aromatic)6.95 - 6.752HDoublet (d)Protons on the phenylacetate ring ortho to the ether oxygen. Deshielded by oxygen.
Hₒ (Aromatic)6.70 - 6.501HDoublet (d)Proton on the aminophenol ring ortho to the ether oxygen.
Hₘ (Aromatic)6.50 - 6.301HDoublet of doublets (dd)Proton on the aminophenol ring meta to the ether oxygen and ortho to the -NH₂ group.
Hₚ (Aromatic)6.30 - 6.101HDoublet (d)Proton on the aminophenol ring para to the ether oxygen and ortho to the -NH₂ group.
-NH₂3.80 - 3.502HBroad Singlet (br s)Amine protons; chemical shift can vary and signal is often broad due to exchange.
-OCH₃ (Ester)~3.703HSinglet (s)Methyl ester protons, deshielded by the adjacent oxygen. No neighbors to couple with.[10]
-CH₂-~3.602HSinglet (s)Methylene protons adjacent to the aromatic ring and the carbonyl group. No neighbors to couple with.
Ar-CH₃~2.203HSinglet (s)Aromatic methyl protons. No neighbors to couple with.

Causality and Interpretation:

  • Aromatic Region (6.0 - 7.5 ppm): The aromatic protons will appear in this region.[11] The protons on the phenylacetate ring (Hₐ, Hₑ) will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.[11] The protons on the more electron-rich aminophenol ring will be shifted upfield (to lower ppm values) due to the electron-donating effects of the amino and methyl groups.[12] Their splitting patterns will be more complex due to the three-bond (ortho) and four-bond (meta) couplings.

  • Aliphatic Region (2.0 - 4.0 ppm): The protons of the methyl ester (-OCH₃), the methylene bridge (-CH₂-), and the aromatic methyl group (Ar-CH₃) will appear as sharp singlets as they have no adjacent non-equivalent protons to couple with. The -OCH₃ and -CH₂- protons are deshielded by adjacent electronegative atoms (oxygen and carbonyl group, respectively), shifting them downfield compared to the Ar-CH₃ group.[13]

  • Amine Protons: The -NH₂ protons typically appear as a broad singlet. The chemical shift is variable and can be affected by solvent, concentration, and temperature. The signal's broadness is due to rapid chemical exchange with trace amounts of water and quadrupole broadening from the nitrogen atom.

Experimental Protocol: ¹H NMR Spectroscopy

start Start: Sample Preparation step1 Dissolve ~5-10 mg of sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). start->step1 step2 Add a small amount of an internal standard (e.g., TMS) if not already in the solvent. step1->step2 step3 Transfer the solution to a clean NMR tube. step2->step3 step4 Insert the tube into the spectrometer. Lock onto the deuterium signal of the solvent. step3->step4 step5 Shim the magnetic field to optimize homogeneity. step4->step5 step6 Acquire the Free Induction Decay (FID) data. step5->step6 step7 Process the data: Fourier transform, phase correction, and baseline correction. step6->step7 step8 Calibrate the chemical shift scale to TMS at 0.00 ppm. step7->step8 end_node End: Integrate signals and analyze the spectrum. step8->end_node

Caption: Standard ¹H NMR Experimental Workflow.

Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy detects the resonance of ¹³C nuclei, which make up about 1.1% of natural carbon.[14] In a standard proton-decoupled spectrum, each chemically unique carbon atom produces a single sharp peak.[15] The chemical shift of each peak provides information about the carbon's electronic environment, hybridization, and bonding.

Predicted ¹³C NMR Spectral Data

Due to molecular asymmetry, all 16 carbon atoms are chemically distinct and should produce 16 unique signals in the proton-decoupled ¹³C NMR spectrum.

Carbon Type Predicted Chemical Shift (δ, ppm) Justification
Ester Carbonyl (C=O)175 - 170Carbonyl carbon in an ester environment.[16]
Aromatic C-O160 - 150Aromatic carbons directly bonded to the ether oxygen are significantly deshielded.
Aromatic C-N150 - 140Aromatic carbon bonded to the nitrogen atom.
Aromatic C-C/C-H135 - 110Standard range for aromatic carbons. Specific shifts depend on substitution patterns.[17]
Ether/Ester C-O (Aliphatic)~65Methylene carbon (-CH₂-) adjacent to the carbonyl group.
Methoxy (-OCH₃)~52Methyl ester carbon, deshielded by oxygen.
Methylene (-CH₂-)~40Methylene bridge carbon.
Methyl (Ar-CH₃)~16Aromatic methyl carbon.

Causality and Interpretation:

  • Carbonyl Region (170-220 ppm): The most downfield signal will be the ester carbonyl carbon, typically appearing around 172 ppm.[14]

  • Aromatic Region (110-160 ppm): The twelve aromatic carbons will dominate this region. Carbons attached to heteroatoms (oxygen, nitrogen) will be the most deshielded and appear furthest downfield within this range.[18] Quaternary aromatic carbons (those without attached protons) generally show weaker signals under standard acquisition conditions.[19]

  • Aliphatic Region (10-70 ppm): The three sp³ hybridized carbons will appear in the upfield region. The methoxy carbon (-OCH₃) and the methylene carbon (-CH₂-) are deshielded by their proximity to oxygen and the carbonyl group, respectively.[20][21] The aromatic methyl carbon (Ar-CH₃) will be the most upfield signal, appearing around 16 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

start Start: Use the same sample prepared for ¹H NMR. step1 Tune the spectrometer to the ¹³C frequency. start->step1 step2 Select a proton-decoupled pulse sequence (e.g., zgpg30). step1->step2 step3 Set acquisition parameters: spectral width (~0-220 ppm), relaxation delay (d1, ~2s). step2->step3 step4 Acquire data over a sufficient number of scans (ns) to achieve a good signal-to-noise ratio (e.g., 1024 or more). step3->step4 step5 Process the data: Fourier transform, phase correction, and baseline correction. step4->step5 step6 Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm). step5->step6 end_node End: Analyze the spectrum. step6->end_node

Caption: Standard ¹³C NMR Experimental Workflow.[22][23]

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion (M⁺) and various fragment ions, which provide information about the molecule's weight and structure.[24]

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular weight is 271.31. The molecular ion peak should appear at m/z = 271 .

  • Nitrogen Rule: The molecule contains one nitrogen atom (an odd number). Therefore, the molecular ion peak is expected at an odd m/z value, which is consistent with 271.[25][26]

  • Key Fragmentation Pathways: The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses.

Predicted m/z Proposed Fragment Identity/Loss Fragmentation Pathway
212[M - COOCH₃]⁺Loss of the carbomethoxy radical (•COOCH₃) via cleavage alpha to the phenyl ring.
150[C₉H₁₀O₂]⁺Cleavage of the diaryl ether bond, with the charge retained on the phenylacetate fragment.
121[C₇H₇N]⁺Cleavage of the diaryl ether bond, with the charge retained on the aminophenol fragment, followed by loss of CO.
122[C₇H₈NO]⁺Cleavage of the diaryl ether bond, with charge retained on the aminophenol fragment.
91[C₇H₇]⁺Tropylium ion, a common rearrangement fragment from benzyl-type structures.

Causality and Interpretation: The most likely fragmentation points are the bonds adjacent to the stabilizing aromatic rings and heteroatoms.

  • Ether Cleavage: The C-O bond of the diaryl ether is a probable site for cleavage, leading to fragments at m/z 150 and m/z 122.

  • Benzylic Cleavage: The bond between the methylene group and the carbonyl carbon is a benzylic position. Cleavage here can lead to the loss of the methoxycarbonyl group, resulting in a fragment at m/z 212.

  • Ester Fragmentation: Loss of the methoxy group (•OCH₃, 31 Da) or the entire methyl ester group are also common fragmentation pathways for phenylacetate structures.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

start Start: Sample Introduction step1 Introduce a small amount of the sample into the high-vacuum source of the mass spectrometer (via direct insertion probe or GC inlet). start->step1 step2 Vaporize the sample using heat. step1->step2 step3 Ionize the gaseous molecules by bombarding them with a beam of high-energy electrons (typically 70 eV). step2->step3 step4 Accelerate the resulting ions through an electric field. step3->step4 step5 Separate the ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole). step4->step5 step6 Detect the ions and generate the mass spectrum. step5->step6 end_node End: Analyze Spectrum step6->end_node

Caption: Electron Ionization Mass Spectrometry Workflow.

Conclusion

This guide provides a detailed, predictive framework for the comprehensive spectroscopic characterization of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate. The combination of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry offers a multi-faceted and self-validating system for structural elucidation. Infrared spectroscopy confirms the presence of key functional groups (amine, ester, ether). ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework and the precise connectivity of the molecule. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural information through predictable fragmentation patterns. Together, these techniques provide the rigorous, high-confidence data required by researchers in the fields of medicinal chemistry and materials science.

References

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • University of California, Davis. C13 NMR List of Chemical Shifts. [Link]

  • University of Ottawa. 13 Carbon NMR. [Link]

  • Chemistry Steps. Interpreting IR Spectra. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • FICS. Interpretation Of Mass Spectra Of Organic Compounds. [Link]

  • Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

  • University of Colorado Boulder. IR: amines. [Link]

  • Chemistry LibreTexts. 2.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • University of Wisconsin-Madison. Tables For Organic Structure Analysis. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • University of Puget Sound. 13C NMR Chemical Shift Table. [Link]

  • Indian Institute of Technology Delhi. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. [Link]

  • Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

  • OpenStax. 12.2 Interpreting Mass Spectra. [Link]

  • Request PDF. Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. [Link]

  • Maricopa Open Digital Press. How to Interpret a Mass Spectrum? – Organic Chemistry. [Link]

  • Wikipedia. Mass spectral interpretation. [Link]

  • Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

  • Chemistry Stack Exchange. Protons on aromatic rings in NMR. [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • Oregon State University. 13 C NMR Chemical Shifts. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • WallaceWay Organic Chemistry. 12.04 1H NMR Chemical Shifts. [Link]

  • University of California, San Diego. Optimized Default 13C Parameters. [Link]

  • University of Oxford. Chemical shifts. [Link]

  • Save My Exams. Proton (1H) NMR Spectroscopy - A Level Chemistry. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Oregon State University. 1 H NMR Chemical Shifts. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • University of Wisconsin-River Falls. 13-C NMR Protocol for beginners AV-400. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Characterization of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]acetate

Target Compound: Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]acetate (CAS: 946785-37-1) Application: Core diaryl ether building block for the development of nitrogenated heterocyclic protein kinase modulators (e.g., c-Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]acetate (CAS: 946785-37-1) Application: Core diaryl ether building block for the development of nitrogenated heterocyclic protein kinase modulators (e.g., c-Met, VEGFR, Tie-2 inhibitors) [1].

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of highly functionalized diaryl ethers like Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]acetate presents specific chemoselectivity challenges. Direct nucleophilic aromatic substitution (SNAr) between 4-amino-2-methylphenol and methyl 4-halophenylacetate is prone to failure or low yields for two reasons:

  • Lack of Electrophilic Activation: The methyl acetate group (-CH₂COOMe) on the aryl halide does not provide sufficient electron-withdrawing capacity to activate the ring for SNAr, unlike a nitro or cyano group.

  • Competitive N-Arylation: The free aniline moiety on the nucleophile can compete with the phenol, leading to unwanted C-N bond formation (Buchwald-Hartwig type side reactions).

The Solution: To bypass these issues, this protocol employs a two-step sequence utilizing a nitro-protected phenol precursor.

  • Step 1: A Copper-catalyzed Ullmann-type C-O coupling between 2-methyl-4-nitrophenol and methyl 4-bromophenylacetate. Copper catalysis (CuI) paired with an N,N-dimethylglycine ligand effectively mediates the coupling of unactivated aryl bromides while tolerating the ester functionality.

  • Step 2: Mild catalytic hydrogenation of the resulting nitro-diaryl ether to yield the target aniline. This method ensures the preservation of the methyl ester, which is susceptible to hydrolysis under harsher reduction conditions (e.g., Fe/HCl) [2].

Experimental Workflows

Step 1: Copper-Catalyzed Ullmann Diaryl Ether Synthesis

Objective: Synthesis of Methyl 2-[4-(2-methyl-4-nitrophenoxy)phenyl]acetate.

Materials:

  • Methyl 4-bromophenylacetate (1.0 equiv, 10.0 mmol, 2.29 g)

  • 2-Methyl-4-nitrophenol (1.2 equiv, 12.0 mmol, 1.84 g)

  • Copper(I) iodide (CuI) (0.1 equiv, 1.0 mmol, 190 mg)

  • N,N-Dimethylglycine hydrochloride (0.2 equiv, 2.0 mmol, 279 mg)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv, 20.0 mmol, 6.52 g)

  • Anhydrous 1,4-Dioxane (30 mL)

Procedure:

  • System Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add methyl 4-bromophenylacetate, 2-methyl-4-nitrophenol, CuI, N,N-dimethylglycine hydrochloride, and Cs₂CO₃.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with dry Nitrogen (N₂) three times. Causality: Cu(I) is highly susceptible to oxidation to inactive Cu(II) in the presence of atmospheric oxygen. Strict anaerobic conditions are required for catalytic turnover.

  • Reaction Execution: Inject anhydrous 1,4-dioxane (30 mL) via syringe. Stir the suspension at room temperature for 5 minutes, then transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 18 hours.

  • In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The aryl bromide starting material (R_f ≈ 0.6) should be fully consumed, replaced by a new yellow spot (R_f ≈ 0.45).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter the suspension through a short pad of Celite to remove copper salts and inorganic bases. Wash the filtrate with 1M NaOH (2 x 20 mL) to remove excess unreacted nitrophenol, followed by brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂, 10% to 20% EtOAc in Hexanes) to afford the intermediate as a pale yellow solid.

Step 2: Catalytic Hydrogenation of the Nitro Intermediate

Objective: Synthesis of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]acetate.

Materials:

  • Methyl 2-[4-(2-methyl-4-nitrophenoxy)phenyl]acetate (1.0 equiv, 5.0 mmol, 1.50 g)

  • 10% Palladium on Carbon (Pd/C) (10 wt%, 150 mg)

  • Methanol / Ethyl Acetate (1:1 v/v, 20 mL)

  • Hydrogen gas (H₂, balloon)

Procedure:

  • Substrate Solubilization: Dissolve the nitro intermediate in the MeOH/EtOAc mixture within a 50 mL round-bottom flask. Causality: The mixed solvent system ensures complete solubility of both the nitro precursor and the more polar aniline product.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. (Safety Note: Pd/C is pyrophoric when dry and exposed to solvent vapors. Add slowly under a gentle stream of N₂).

  • Hydrogenation: Seal the flask with a septum, attach a hydrogen balloon via a needle, and purge the system (vacuum/H₂ cycles x 3). Stir the reaction vigorously at room temperature (20-25 °C) under 1 atm of H₂ for 4 hours.

  • In-Process Control: The reaction is complete when the distinct yellow color of the nitro compound dissipates into a colorless/pale brown solution. Confirm via LC-MS (target mass [M+H]⁺ = 272.1).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with EtOAc (30 mL). Do not let the used Pd/C dry out on the filter; quench immediately with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target compound as an off-white to pale pink solid. The product is typically >95% pure at this stage and can be used directly in subsequent kinase inhibitor scaffold synthesis [1].

Data Presentation & Optimization

Table 1: Optimization of C-O Coupling Conditions (Step 1) Self-validating data demonstrating the necessity of the chosen catalytic system.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation
1None (Direct SNAr)K₂CO₃DMF120< 5%Starting materials recovered.
2Pd₂(dba)₃ / t-BuXPhosCs₂CO₃Toluene10042%Significant ester hydrolysis observed.
3CuI / NoneCs₂CO₃Dioxane10015%Poor catalytic turnover.
4 CuI / N,N-Dimethylglycine Cs₂CO₃ Dioxane 100 88% Clean conversion, ester intact.

Table 2: Analytical Characterization Summary

MetricMethyl 2-[4-(2-methyl-4-nitrophenoxy)phenyl]acetateMethyl 2-[4-(4-amino-2-methylphenoxy)phenyl]acetate
Appearance Pale yellow solidOff-white / pale pink solid
LC-MS [M+H]⁺ 302.1 m/z272.1 m/z
¹H NMR (Key Shifts) δ 8.15 (d, 1H, Ar-H ortho to NO₂)δ 3.72 (s, 3H, -COOCH₃)δ 6.75 (d, 1H, Ar-H ortho to NH₂)δ 3.68 (s, 3H, -COOCH₃)δ 3.55 (br s, 2H, -NH₂)

Synthetic Workflow Visualization

SynthesisWorkflow Start1 Methyl 4-bromophenylacetate (Electrophile) Step1 Step 1: Ullmann C-O Coupling CuI (10 mol%), N,N-Dimethylglycine Cs2CO3, Dioxane, 100°C, 18h Start1->Step1 Start2 2-Methyl-4-nitrophenol (Nucleophile) Start2->Step1 Intermediate Methyl 2-[4-(2-methyl-4-nitrophenoxy)phenyl]acetate (Nitro Intermediate) Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation 10% Pd/C, H2 (1 atm) MeOH/EtOAc, RT, 4h Intermediate->Step2 Product Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]acetate (Final Product) Step2->Product

Caption: Synthetic workflow for Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]acetate.

References

  • Title: Nitrogenated heterocyclic derivatives as protein kinase modulators and use for the treatment of angiogenesis and cancer (WO2005113494A2)
  • Title: Monocyclic heterocycles as kinase inhibitors (US20050245530A1)
Application

Application Notes and Protocols for Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate: A Versatile Pharmaceutical Intermediate

Introduction: The Strategic Importance of Diaryl Ether Linkages in Medicinal Chemistry Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate is a key pharmaceutical intermediate characterized by a diaryl ether scaffold. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Diaryl Ether Linkages in Medicinal Chemistry

Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate is a key pharmaceutical intermediate characterized by a diaryl ether scaffold. This structural motif is of profound importance in drug discovery, offering a unique combination of conformational flexibility and chemical stability. The ether linkage allows for the precise spatial orientation of two aromatic rings, a critical feature for optimizing interactions with biological targets. Furthermore, the presence of a primary aromatic amine and a methyl ester provides two orthogonal points for further chemical elaboration, making this intermediate a valuable building block for the synthesis of a diverse range of complex molecules. This guide provides detailed protocols for the synthesis and potential downstream applications of this versatile intermediate, grounded in established chemical principles.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is essential for its effective use in synthesis and process development. The key properties of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate are summarized in the table below.

PropertyValueSource
CAS Number 946785-37-1
Molecular Formula C₁₆H₁₇NO₃
Molecular Weight 271.31 g/mol
Appearance Off-white to pale yellow solid (predicted)General knowledge of similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH)General knowledge of similar compounds
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.General chemical safety guidelines

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// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="1.74,0!"]; C7 [pos="2.61,0.5!"]; C8 [pos="3.48,0!"]; C9 [pos="3.48,-1!"]; C10 [pos="2.61,-1.5!"]; C11 [pos="1.74,-1!"]; C12 [pos="1.74,-2!"]; N1 [pos="4.35,-1.5!"]; H2N [pos="5.22,-1.5!", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C13 [pos="4.35,0.5!", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; H3C [pos="5.22,0.5!", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; C14 [pos="-1.74,1!", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2C [pos="-2.61,1!", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C15 [pos="-1.74,2!", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; O2 [pos="-2.61,2.5!"]; O3 [pos="-1.74,3!"]; C16 [pos="-0.87,3.5!", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; H3CO [pos="0,3.5!", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- O1; O1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C7; C11 -- C12; C9 -- N1; N1 -- H2N; C8 -- C13; C13 -- H3C; C2 -- C14; C14 -- H2C; C14 -- C15; C15 -- O2; C15 -- O3; O3 -- C16; C16 -- H3CO;

// Add labels to bonds for clarity if needed }

Caption: Chemical structure of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate.

Synthesis Protocol: A Representative Williamson Ether Synthesis Approach

The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with several established methods available.[1] The Williamson ether synthesis is a classical and robust method for forming the ether linkage.[2][3] An alternative, particularly for less reactive aryl halides, is the copper-catalyzed Ullmann condensation.[4] Below is a representative protocol for the synthesis of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate based on the principles of the Williamson ether synthesis. This protocol is constructed based on well-established, analogous procedures and is intended as a guide for researchers.

Reaction Scheme:

4-amino-2-methylphenol + Methyl 2-(4-fluorophenyl)acetate → Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate

Caption: A representative workflow for the synthesis of the target intermediate.

Materials:

  • 4-amino-2-methylphenol

  • Methyl 2-(4-fluorophenyl)acetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-methylphenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.

  • Addition of Electrophile: Add methyl 2-(4-fluorophenyl)acetate (1.1 eq.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. The reaction progress should be monitored by TLC or HPLC.

  • Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a common and effective base for deprotonating the phenolic hydroxyl group, facilitating the nucleophilic attack.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions, as it can dissolve the reactants and salts formed during the reaction and can withstand the required high temperatures.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the electron-rich 4-amino-2-methylphenol, which could lead to undesired side products.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.

Application Notes: A Gateway to Bioactive Molecules

The strategic placement of the primary amino group on the phenoxy ring makes Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate a prime candidate for further elaboration into a variety of pharmacologically relevant structures. The amino group serves as a versatile handle for introducing diverse functionalities through reactions such as acylation, alkylation, and sulfonylation.

Illustrative Application: Synthesis of an N-Acyl Derivative

A common strategy in drug discovery is the acylation of an aromatic amine to form an amide. This transformation can significantly alter the physicochemical properties of a molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile. The following protocol describes a representative acylation of the title intermediate.

Reaction Scheme:

Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate + Benzoyl Chloride → Methyl 2-[4-(4-benzamido-2-methylphenoxy)phenyl]-acetate

Caption: Synthetic pathway for the N-acylation of the intermediate.

Materials:

  • Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate (1.0 eq.) and pyridine (1.2 eq.) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq.) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization or column chromatography to yield the desired N-acyl derivative.

This N-acylated product, with its newly introduced benzamide moiety, represents a more advanced intermediate that could be further modified or tested for biological activity. The ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for derivatization, such as amide coupling with various amines to build a chemical library for screening.

Conclusion

Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate is a strategically important intermediate for the synthesis of complex organic molecules with potential pharmaceutical applications. Its diaryl ether core, combined with reactive handles at either end of the molecule, provides a robust platform for the construction of diverse chemical entities. The protocols outlined in this guide, based on established and reliable synthetic methodologies, offer a solid foundation for researchers and drug development professionals to utilize this versatile building block in their synthetic endeavors.

References

  • The Williamson Ether Synthesis. University of Colorado, Boulder. [Link]

  • Ghorbani-Choghamarani, A. (2022). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. OUCI. [Link]

  • Methyl 2-(4-(4-amino-2-methylphenoxy)phenyl)acetate. Crysdot LLC. [Link]

  • Williamson Ether Synthesis. UW-Madison Chemistry Department. [Link]

  • Ullmann condensation. Wikipedia. [Link]

Sources

Method

Application Note: Advanced NMR Characterization Protocols for Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate

Document Type: Technical Application Note & Experimental Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Executive Summary & Mechanistic Rationale Methyl 2-[4-(4-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate (CAS 946785-37-1) is a highly functionalized nonsymmetrical diaryl ether. The diaryl ether motif is one of the most prevalent scaffolds in small-molecule pharmaceuticals, frequently utilized in the development of kinase inhibitors and metabolic modulators[1].

Unambiguous structural characterization of this compound requires a robust Nuclear Magnetic Resonance (NMR) spectroscopy workflow. The molecule presents specific analytical challenges:

  • Regiochemistry: Confirming the 4-O-1' ether linkage between the two distinct aromatic systems.

  • Spin System Complexity: Differentiating the classic AA'BB' spin system of the para-substituted phenylacetate ring from the AMX-like spin system of the 1,2,4-trisubstituted phenoxy ring.

  • Functional Group Integrity: Ensuring the methyl ester and the primary amine remain intact and have not undergone hydrolysis or oxidation during synthesis or storage.

This application note details a self-validating NMR protocol. By utilizing specific solvent conditions and 2D NMR techniques, researchers can establish a closed-loop logical proof of the molecule's structure[2].

Experimental Protocol: Sample Preparation

Expert Insight: The quality of an NMR spectrum is fundamentally limited by sample preparation. Poor shimming caused by particulates or paramagnetic interference will obscure critical scalar couplings (e.g., the ~2.5 Hz meta-coupling in the trisubstituted ring).

  • Solvent Selection (Causality): Use DMSO- d6​ (99.9% D) rather than CDCl 3​ . The hydrogen-bonding nature of DMSO slows down the chemical exchange rate of the primary amine (-NH 2​ ) protons. This prevents them from broadening into the baseline and allows them to be observed as a distinct, quantifiable broad singlet around 4.95 ppm.

  • Concentration & Internal Standard: Accurately weigh 15–20 mg of the analyte. Dissolve in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) to provide a reliable 0.00 ppm chemical shift reference.

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter directly into a high-precision 5 mm NMR tube. This removes microscopic paramagnetic particulates (e.g., catalyst trace metals) that cause line broadening.

  • Degassing: Sonicate the prepared NMR tube for 2 minutes. Removing dissolved paramagnetic oxygen ensures accurate T1​ relaxation times, which is critical for the self-validating integration of the proton signals.

NMR_Workflow Sample Sample Preparation (15-20 mg in DMSO-d6) OneD 1D NMR Acquisition (1H & 13C) Sample->OneD Probe Tuning TwoD 2D NMR Suite (COSY, HSQC, HMBC) OneD->TwoD Pulse Calibration Analysis Data Processing & Multiplet Analysis TwoD->Analysis FT & Phasing Validation Structural Validation (Regiochemistry Confirmed) Analysis->Validation Peak Assignment

Fig 1: Step-by-step NMR acquisition and validation workflow.

1D NMR Characterization Data

The following tables summarize the quantitative data expected for this molecule at 500 MHz.

Self-Validating Check: The integration of the ester methoxy group (3H at ~3.60 ppm) serves as the internal calibration standard. The benzylic -CH 2​

  • must integrate to exactly 2.00 relative to this peak; any deviation indicates ester hydrolysis or sample degradation.

Table 1: 1 H NMR Assignments (500 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Multiplicity J (Hz)Int.Assignment & Logical Rationale
6.80 – 7.20m (AA'BB')~8.54HRing B: H-2', H-3', H-5', H-6'. Characteristic of a para-disubstituted system.
6.65d8.51HRing A: H-6. Ortho to the ether oxygen; exhibits only ortho-coupling.
6.55d2.51HRing A: H-3. Meta to the ether oxygen; exhibits only meta-coupling.
6.45dd8.5, 2.51HRing A: H-5. Ortho to the amine; exhibits both ortho and meta coupling.
4.95br s-2H-NH 2​ : Broadened due to quadrupolar relaxation of Nitrogen.
3.65s-2H-CH 2​ - : Benzylic protons adjacent to the carbonyl.
3.60s-3H-OCH 3​ : Methyl ester protons.
2.05s-3HAr-CH 3​ : Aromatic methyl group on Ring A.

Table 2: 13 C NMR Assignments (125 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)TypeAssignmentChemical Shift ( δ , ppm)TypeAssignment
~171.5CqEster Carbonyl (C=O)~120.5CHRing A: C-6
~156.0CqRing B: C-4' (Ar-O)~118.0CHRing B: C-3', C-5'
~145.5CqRing A: C-1 (Ar-O)~116.5CHRing A: C-3
~144.0CqRing A: C-4 (Ar-N)~112.0CHRing A: C-5
~130.5CqRing A: C-2 (Ar-CH 3​ )~51.8CH 3​ Ester -OCH 3​
~129.0CHRing B: C-2', C-6'~39.5CH 2​ Benzylic -CH 2​ -
~128.0CqRing B: C-1' (Ar-CH 2​ )~16.0CH 3​ Aromatic -CH 3​

2D NMR Workflows & Structural Elucidation

To elevate the analysis from a presumptive assignment to an authoritative structural proof, 2D NMR is mandatory[2]. The 4-O-5 diaryl ether linkage is notoriously difficult to assign using 1D data alone[3].

  • COSY ( 1 H- 1 H): Use this to map the isolated spin systems. The H-5 proton (6.45 ppm) will show a strong cross-peak to H-6 (6.65 ppm), confirming their ortho relationship on Ring A.

  • HSQC ( 1 H- 13 C): This experiment differentiates the protonated carbons. It is particularly useful for distinguishing the aliphatic carbon signals, unambiguously linking the 3.65 ppm proton singlet to the ~39.5 ppm carbon (benzylic) and the 3.60 ppm proton singlet to the ~51.8 ppm carbon (methoxy).

  • HMBC ( 1 H- 13 C): The definitive experiment for proving the molecular skeleton.

    • Ester Verification: The benzylic protons (-CH 2​ -) will exhibit a strong 2JCH​ correlation to the ester carbonyl at ~171.5 ppm.

    • Ether Linkage Verification: You cannot easily observe coupling directly across the ether oxygen. Instead, the quaternary carbons C-1 (Ring A) and C-4' (Ring B) are assigned via strong 3JCH​ correlations from their respective meta-protons[4].

HMBC_Correlations H_Benz Benzylic Protons (-CH2-) C_Carbonyl Ester Carbonyl (C=O) H_Benz->C_Carbonyl 2J_CH C_RingB Ring B Quaternary (C-1') H_Benz->C_RingB 2J_CH H_RingA Ring A Protons (H-3, H-5) C_EtherA Ring A Ether Carbon (C-1) H_RingA->C_EtherA 3J_CH H_RingB Ring B Protons (H-2', H-6') C_EtherB Ring B Ether Carbon (C-4') H_RingB->C_EtherB 3J_CH

Fig 2: Critical HMBC correlations used to lock in the quaternary carbon assignments.

References

  • Title: NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin Source: ACS Publications URL: [Link]

  • Title: Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners Source: ACS Catalysis URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL: [Link]

  • Title: Microwave-Assisted Synthesis of Nonsymmetrical Aryl Ethers Using Nitroarenes Source: Synlett / Organic-Chemistry.org URL: [Link]

Sources

Application

Catalytic cross-coupling reactions using Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate

[label="Inhibition of Fig 1: Buchwald-Hartwig catalytic cycle showing key intermediate states for C-N bond formation. Quantitative Data: Condition Optimization The following table summarizes the optimization data for the...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Inhibition of

Fig 1: Buchwald-Hartwig catalytic cycle showing key intermediate states for C-N bond formation.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data for the coupling of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]acetate with 2-chloropyrimidine. The data quantitatively validates the mechanistic rationale described above.

EntryCatalyst / Ligand (mol%)Base (Equiv)SolventTemp (°C)Target Yield (%)α-Arylation / Hydrolysis (%)
1Pd₂(dba)₃ / BINAP (4%)NaOtBu (2.5)Toluene9015%65% (Severe degradation)
2Pd₂(dba)₃ / Xantphos (4%)Cs₂CO₃ (2.5)1,4-Dioxane9045%< 5%
3Pd₂(dba)₃ / XPhos (4%)Cs₂CO₃ (2.5)1,4-Dioxane9072%< 2%
4 Pd₂(dba)₃ / BrettPhos (4%) Cs₂CO₃ (2.5) 1,4-Dioxane 90 94% < 1% (Optimal)

Self-Validating Experimental Protocol

This procedure describes the optimized, step-by-step methodology for synthesizing the kinase inhibitor intermediate via C–N cross-coupling.

Materials Required
  • Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]acetate (1.00 g, 3.69 mmol)

  • 2-Chloropyrimidine (0.507 g, 4.42 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0)[Pd₂(dba)₃] (0.068 g, 0.074 mmol, 2 mol%)

  • BrettPhos (0.079 g, 0.148 mmol, 4 mol%)

  • Anhydrous Cesium Carbonate [Cs₂CO₃] (3.00 g, 9.22 mmol, 2.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane (18.5 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • Inside a nitrogen-filled glovebox, charge an oven-dried 50 mL Schlenk flask with the aniline substrate, 2-chloropyrimidine, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃.

  • Causality Note: Pd(0) is highly susceptible to oxidation. Assembling the solid reagents in a glovebox prevents the formation of inactive Pd(II) oxides, ensuring the catalytic cycle can initiate.

Step 2: Solvent Addition & Degassing

  • Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line.

  • Inject the anhydrous 1,4-dioxane via syringe.

  • Sparge the mixture with argon for 5 minutes.

  • Causality Note: 1,4-Dioxane is chosen because its boiling point (101 °C) safely accommodates the 90 °C reaction temperature without dangerous pressure buildup, while keeping the inorganic base suspended rather than fully dissolved (which protects the ester).

Step 3: Execution & Self-Validation (In-Process Control)

  • Transfer the flask to a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 12 hours.

  • IPC Checkpoint (4 Hours): Withdraw a 50 µL aliquot via a micro-syringe under positive argon pressure. Dilute in 1 mL acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

  • Validation Logic: Confirm the disappearance of the starting material peak (m/z 272[M+H]⁺) and the appearance of the product peak (m/z 350[M+H]⁺).

  • Visual Cue: The reaction should maintain a reddish-brown hue. If the solution turns clear with a heavy black precipitate (Pd black) and starting material remains on the LC-MS, the catalyst has deactivated. The system dictates you must spike the reaction with an additional 1 mol% Pd₂(dba)₃/BrettPhos to drive it to completion.

Step 4: Work-Up and Purification

  • Cool the mixture to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite. This removes the inorganic salts and precipitated palladium.

  • Wash the organic filtrate with deionized water (2 x 30 mL) and brine (30 mL).

  • Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Downstream Application: API Generation

Once the heteroaryl group is successfully coupled to the aniline, the methyl ester handle is utilized to finalize the Active Pharmaceutical Ingredient (API). The ester is saponified using LiOH to yield the corresponding phenylacetic acid, which is then subjected to an amide coupling (e.g., using HATU/DIPEA) with a terminal amine (such as 4-fluoroaniline) to generate the final multi-targeted kinase inhibitor [2].

G SM Methyl 2-[4-(4-amino-2-methylphenoxy) phenyl]acetate CN Buchwald-Hartwig Cross-Coupling SM->CN Heteroaryl Halide Pd Catalyst Sap Saponification (Ester to Acid) CN->Sap LiOH, THF/H2O Amide Amide Coupling (HATU/DIPEA) Sap->Amide R'-NH2 API Targeted Kinase Inhibitor Amide->API Target Inhibition of c-Met / VEGFR API->Target ATP-competitive binding Effect Blockade of Angiogenesis Target->Effect

Fig 2: Synthetic workflow from the diaryl ether building block to a targeted kinase inhibitor.

References

  • Title: Monocyclic heterocycles as kinase inhibitors (US20050245530A1)
  • Title: Nitrogenated heterocyclic derivatives as protein kinase modulators and use for the treatment of angiogenesis and cancer (WO2005113494A2)
  • Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Central Science URL: [Link]

Method

Application Notes &amp; Protocols: Establishing In Vivo Dosing Regimens for Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for establishing in vivo dosing protocols for the novel compound, Methyl 2-[4-(4-amino-2-methylphenoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for establishing in vivo dosing protocols for the novel compound, Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate. As specific preclinical data for this molecule is not yet publicly available, this guide is designed to provide a robust framework for researchers to conduct initial safety and efficacy studies. The protocols herein are grounded in established pharmacological and toxicological principles, emphasizing a data-driven approach to dose selection, formulation, and administration. By following these guidelines, researchers can design safe, ethical, and informative preclinical studies to evaluate the therapeutic potential of this and similar phenoxyacetate derivatives.

Introduction: Understanding the Compound and the In Vivo Context

Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate belongs to the phenoxyacetic acid class of compounds. Derivatives of this class have shown a range of biological activities, including antibacterial and enzyme-inhibiting properties.[1] The successful translation of any in vitro activity to an in vivo model is critically dependent on the establishment of a dosing regimen that achieves therapeutic concentrations of the compound at the target site without causing unacceptable toxicity.[2]

Small molecule drugs, such as the one , are typically designed for predictable in vivo behavior, often allowing for straightforward dosing protocols.[3] However, each new chemical entity requires a systematic investigation of its unique pharmacokinetic (PK) and pharmacodynamic (PD) properties to determine the optimal dose, frequency, and route of administration.

This guide will walk through the essential preliminary studies, from physicochemical characterization to dose-range finding and the design of initial efficacy studies.

Preclinical Data Gathering: The Foundation of In Vivo Dosing

Prior to initiating any animal studies, a comprehensive dataset from in vitro and ex vivo experiments must be compiled. This information is crucial for making initial estimations of a safe starting dose.[2]

Parameter Description Importance for In Vivo Dosing
IC50 / EC50 The concentration of the compound that produces 50% of its maximal inhibitory or effective response in a relevant in vitro assay.Provides a starting point for estimating the therapeutic dose range.
Cytotoxicity (CC50) The concentration of the compound that causes the death of 50% of cells in a cytotoxicity assay.Helps in assessing the therapeutic index and setting the upper limits for initial dose-ranging studies.
Mechanism of Action The specific biochemical interaction through which the compound produces its pharmacological effect.Informs the selection of appropriate animal models and PD biomarkers.
Solubility The ability of the compound to dissolve in various solvents.Critical for developing a suitable formulation for in vivo administration.
Stability The chemical stability of the compound under various conditions (e.g., pH, temperature).Ensures that the compound remains active in the formulation and during the course of the experiment.

Formulation Development: Ensuring Bioavailability

The choice of vehicle for drug delivery is critical for achieving consistent and reproducible results. The ideal vehicle should be non-toxic and should not interfere with the biological activity of the compound.

Step-by-Step Formulation Protocol:
  • Solubility Screening:

    • Assess the solubility of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate in a panel of common, biocompatible solvents (e.g., saline, PBS, DMSO, ethanol, polyethylene glycol 300/400, Tween 80).

    • Start with small volumes and incrementally add the solvent to a known weight of the compound until it dissolves.

  • Vehicle Selection:

    • For aqueous-insoluble compounds, a co-solvent system is often necessary. A common starting point is a mixture of DMSO and a solubilizing agent like Tween 80 or Cremophor EL, further diluted in saline or PBS.

    • Caution: The final concentration of organic solvents like DMSO should be kept to a minimum (ideally <10% of the total injection volume) to avoid vehicle-induced toxicity.

  • Formulation Preparation and Stability:

    • Prepare a stock solution of the compound in the chosen vehicle system.

    • Determine the stability of the formulation at room temperature and under refrigeration over a period relevant to the planned study duration.

In Vivo Dosing Protocols: From Safety to Efficacy

The following protocols outline a systematic approach to establishing an in vivo dosing regimen. All animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose that can be administered without causing unacceptable toxicity.[2] This is a crucial first step in any in vivo testing program.

Protocol:

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 or BALB/c mice).

  • Group Allocation: Divide animals into several groups (n=3-5 per group), including a vehicle control group.

  • Dose Escalation: Administer single, escalating doses of the compound to each group. The starting dose can be estimated from in vitro cytotoxicity data and allometric scaling principles.[4] A common starting point is a dose that is a fraction (e.g., 1/10th) of the in vitro CC50, converted to an animal equivalent dose.

  • Monitoring: Observe the animals closely for clinical signs of toxicity for at least 7-14 days. This includes changes in body weight, food and water intake, behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant weight loss (>15-20%), or other severe clinical signs.

MTD_Workflow cluster_0 MTD Determination start Start: In Vitro Data (CC50) dose_escalation Administer Single Escalating Doses (e.g., 5, 10, 20, 40, 80 mg/kg) start->dose_escalation Estimate Starting Dose monitoring Monitor for Toxicity (Weight loss, clinical signs) dose_escalation->monitoring mtd_defined Define MTD monitoring->mtd_defined Highest non-toxic dose

Caption: Workflow for Maximum Tolerated Dose (MTD) determination.

Pharmacokinetic (PK) Study

A PK study determines the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is vital for designing a rational dosing schedule.

Protocol:

  • Animal Model: Use the same animal model as in the MTD study.

  • Dosing: Administer a single dose of the compound (typically a fraction of the MTD, e.g., 1/4 or 1/2) via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-dosing.

  • Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.

  • Data Interpretation: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

PK_Study_Workflow cluster_1 Pharmacokinetic (PK) Study administer_dose Administer Single Dose (e.g., 1/2 MTD) collect_samples Collect Blood Samples (Multiple Time Points) administer_dose->collect_samples analyze_samples Analyze Plasma Concentration (LC-MS/MS) collect_samples->analyze_samples calculate_params Calculate PK Parameters (t1/2, Cmax, AUC) analyze_samples->calculate_params dosing_regimen Inform Dosing Regimen calculate_params->dosing_regimen

Caption: Workflow for a basic pharmacokinetic (PK) study.

Efficacy Study

Once the MTD and PK profile are established, an efficacy study can be designed to evaluate the therapeutic effect of the compound in a disease model.[2]

Protocol:

  • Disease Model: Utilize a validated animal model of the disease of interest.

  • Group Allocation: Include a vehicle control group, a positive control group (if available), and several dose groups for the test compound.

  • Dosing Regimen: Administer the compound at various doses below the MTD. The dosing frequency should be guided by the PK data (e.g., once or twice daily based on the half-life).[2]

  • Endpoint Measurement: Monitor the therapeutic effect of the compound using relevant and validated endpoints for the chosen disease model.

  • Toxicity Monitoring: Continue to monitor for any signs of toxicity throughout the study.

Safety and Toxicology Considerations

While the MTD study provides initial safety data, further toxicological evaluation may be necessary depending on the intended therapeutic application.

  • Hazard Identification: Based on the chemical structure, potential hazards should be anticipated. For related aminophenoxy compounds, hazards such as skin and eye irritation have been noted.[5][6][7]

  • Personal Protective Equipment (PPE): Researchers should wear appropriate PPE, including gloves, lab coats, and eye protection, when handling the compound.[7][8]

  • Histopathology: At the end of efficacy studies, major organs should be collected for histopathological analysis to identify any potential target organ toxicity.

Conclusion

The successful in vivo evaluation of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate requires a systematic and data-driven approach to dosing. The protocols outlined in this document provide a framework for researchers to determine a safe and effective dosing regimen. It is imperative to remember that these are generalized guidelines, and the specific physicochemical and biological properties of the compound must ultimately guide the experimental design.[2] Careful planning and execution of these preliminary studies will maximize the chances of obtaining meaningful and reproducible data, paving the way for further preclinical and clinical development.

References

  • NextSDS. (n.d.). methyl 2-(methylamino)-2-(4-methylphenyl)acetate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2016, February 29). How to calculate a right dose for in vivo study?. Retrieved from [Link]

  • PMC. (n.d.). Paving the way for small-molecule drug discovery. Retrieved from [Link]

  • Frontiers. (2023, November 30). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate

Welcome to the technical support center for the synthesis of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our approach is rooted in established chemical principles and field-proven insights to help you diagnose and resolve issues leading to low product yield.

The synthesis of this diaryl ether is typically achieved through a nucleophilic aromatic substitution reaction, most commonly an Ullmann-type condensation. This guide will focus on troubleshooting a representative Ullmann condensation protocol.

Representative Ullmann Condensation Protocol

The following is a representative experimental protocol for the synthesis of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate. Please note that this is a generalized procedure and may require optimization for your specific laboratory conditions and reagent purity.

Reaction Scheme:

Experimental Protocol: Ullmann Condensation
  • Reaction Setup: To an oven-dried Schlenk flask, add 4-amino-2-methylphenol (1.0 eq), methyl 4-bromophenylacetate (1.2 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand (e.g., L-proline or N,N'-dimethyl-1,2-ethanediamine, 0.2 eq), and a base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), 2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Solvent Addition: Add a dry, polar aprotic solvent (e.g., dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)) under the inert atmosphere.

  • Reaction: Heat the reaction mixture to a specified temperature (typically between 120-160 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine to remove the remaining inorganic salts and the high-boiling solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Guide: FAQs for Low Yield

This section addresses common questions and issues that can lead to diminished yields in the synthesis of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate.

Q1: My reaction is not proceeding to completion, or I am observing a very low conversion of starting materials. What are the likely causes?

Possible Causes and Solutions:

  • Inactive Catalyst: The copper(I) catalyst is sensitive to oxidation. Ensure that the CuI used is of high purity and has been stored under an inert atmosphere. The use of old or improperly stored CuI can significantly hinder the reaction.

  • Inadequate Base: The base is crucial for the deprotonation of the phenolic hydroxyl group of 4-amino-2-methylphenol.[1][2]

    • Strength: Ensure the base is strong enough to deprotonate the phenol. While K₂CO₃ is commonly used, Cs₂CO₃ is more basic and can be more effective.

    • Purity and Anhydrous Conditions: The base should be finely powdered and anhydrous. Moisture can quench the base and inhibit the reaction.

  • Poor Ligand Choice or Quality: The ligand plays a critical role in stabilizing the copper catalyst and facilitating the coupling reaction.[2]

    • Compatibility: Not all ligands are suitable for every Ullmann reaction. L-proline and N,N'-dimethyl-1,2-ethanediamine are common choices for C-O coupling.

    • Purity: Ensure the ligand is of high purity and has been stored correctly.

  • Sub-optimal Reaction Temperature: Ullmann condensations typically require elevated temperatures to proceed at a reasonable rate.[3] If the temperature is too low, the reaction may be sluggish or not initiate at all. Conversely, excessively high temperatures can lead to decomposition of starting materials or product.

  • Solvent Issues:

    • Purity: The use of wet or impure solvent can have a detrimental effect on the reaction. Always use dry, high-purity solvents.

    • Type: Polar aprotic solvents like DMF, NMP, or DMSO are generally preferred for Ullmann reactions as they help to solubilize the reactants and facilitate the reaction.[3]

Troubleshooting Workflow:

G start Low Conversion Observed check_catalyst Verify Catalyst Activity and Loading start->check_catalyst check_catalyst->start Replace/add fresh catalyst check_base Assess Base Strength and Purity check_catalyst->check_base If catalyst is active check_base->start Use stronger/anhydrous base check_ligand Evaluate Ligand Choice and Quality check_base->check_ligand If base is appropriate check_ligand->start Screen different ligands check_temp Optimize Reaction Temperature check_ligand->check_temp If ligand is suitable check_temp->start Adjust temperature check_solvent Confirm Solvent Purity and Type check_temp->check_solvent If temperature is optimized check_solvent->start Use dry, appropriate solvent solution Reaction Proceeds to Completion check_solvent->solution If solvent is correct

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I am observing the formation of significant side products. What are they, and how can I minimize them?

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of Methyl 4-bromophenylacetate: This leads to the formation of a biphenyl derivative. This side reaction is more likely if the copper catalyst is too active or if the concentration of the phenol is too low at the start of the reaction.

    • Mitigation: Ensure a slight excess of the 4-amino-2-methylphenol is not used, and consider adding the methyl 4-bromophenylacetate slowly to the reaction mixture.

  • N-Arylation of 4-amino-2-methylphenol: The primary amino group of 4-amino-2-methylphenol can also act as a nucleophile, leading to the formation of a secondary amine side product.

    • Mitigation: The phenolic hydroxyl group is generally more acidic and a better nucleophile under basic conditions for C-O coupling. However, at very high temperatures, N-arylation can become more competitive. Running the reaction at the lower end of the effective temperature range can favor O-arylation. Protecting the amine group is an option but adds extra steps to the synthesis.

  • Dehalogenation of Methyl 4-bromophenylacetate: This results in the formation of methyl phenylacetate. This is often promoted by trace amounts of water or other protic impurities.

    • Mitigation: Ensure all reagents and the solvent are scrupulously dry.

  • Ester Hydrolysis: The methyl ester of both the starting material and the product can be hydrolyzed under basic conditions, especially if water is present.

    • Mitigation: Use an anhydrous base and solvent. If ester hydrolysis is still a problem, consider using a milder base like potassium phosphate (K₃PO₄).

Potential Side Reactions Diagram:

G cluster_side_reactions Potential Side Reactions SM1 4-amino-2-methylphenol Product Desired Diaryl Ether SM1->Product O-Arylation (Desired) Side2 N-Arylated Product SM1->Side2 N-Arylation SM2 Methyl 4-bromophenylacetate SM2->Product Side1 Biphenyl Derivative (Homocoupling) SM2->Side1 Homocoupling Side3 Dehalogenated Product SM2->Side3 Dehalogenation Side4 Hydrolyzed Ester SM2->Side4 Hydrolysis Product->Side4 Hydrolysis

Caption: Desired reaction and potential side reactions.

Q3: My yield is low after purification. What are the common purification challenges with this molecule?

Purification Strategies and Troubleshooting:

  • High Polarity of the Product: The presence of the primary amino group makes the final product quite polar. This can lead to difficulties in separation from polar starting materials and side products by column chromatography.

    • Solution:

      • Column Chromatography: Use a more polar eluent system. A gradient elution from a non-polar solvent system (e.g., ethyl acetate/hexanes) to a more polar one (e.g., methanol/dichloromethane) might be necessary. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine on the silica gel.

      • Acid-Base Extraction: An acid-base workup can be used to separate the basic product from neutral impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaOH) and extract the product back into an organic solvent. Be cautious with this method as the ester group can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Co-elution of Impurities: Side products with similar polarity to the desired product can be difficult to separate.

    • Solution:

      • TLC Optimization: Before running a column, carefully optimize the solvent system using TLC to achieve the best possible separation between your product and the impurities.

      • Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase chromatography. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective purification technique.[4][5]

  • Product Decomposition on Silica Gel: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds, particularly those with basic functionalities like a primary amine.

    • Solution:

      • Neutralize Silica: Pre-treat the silica gel with a dilute solution of triethylamine in the eluent before packing the column.

      • Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

Data Presentation: Recommended Purification Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (default), Alumina (basic or neutral), or Reverse-Phase C18The choice depends on the polarity of the impurities. Alumina is a good alternative for basic compounds.
Eluent System Gradient of Ethyl Acetate in Hexanes or Methanol in DichloromethaneStart with a less polar system and gradually increase the polarity to elute the product.
Eluent Modifier 0.1-1% TriethylamineTo reduce tailing of the basic product on silica gel.
Alternative Technique Acid-Base ExtractionTo separate the basic product from neutral impurities.
Advanced Technique HILICFor purification of highly polar compounds that are not well-retained on reverse-phase columns.[4][5]

References

  • Sawyer, J. S., Schmittling, E. A., Palkowitz, J. A., & Smith, W. J. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 63(18), 6338–6343.
  • Li, F., Wang, Q., Ding, Z., & Tao, G. (2003).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved March 17, 2026, from [Link]

  • Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.
  • Royal Society of Chemistry. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Methodologies in Ether Synthesis (pp. 78-126).
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved March 17, 2026, from [Link]

  • Sawyer, J. S., Schmittling, E. A., Palkowitz, J. A., & Smith, W. J. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1). The Journal of Organic Chemistry, 63(18), 6338–6343.
  • Patel, P., Gor, D., & Patel, P. S. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 3(7), 2269-2271.
  • Wikipedia. (2024, February 27). Ullmann condensation. Retrieved March 17, 2026, from [Link]

  • Wikipedia. (2024, March 1). Buchwald–Hartwig amination. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • Google Patents. (n.d.). EP1020426B9 - Novel amine derivatives and antimycotic agent.
  • Kaur, M., Butcher, R. J., Jasinski, J. P., Yathirajan, H. S., & Siddaraju, B. P. (2013). Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o671.
  • Google Patents. (n.d.). WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved March 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved March 17, 2026, from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Retrieved March 17, 2026, from https://patents.google.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved March 17, 2026, from [Link]

  • Arkat USA, Inc. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265.
  • Czarnecka, K., Stasiak, A., Gorniak, A., Bielenica, A., Krol, M., & Reczynska-Kolman, A. (2019). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. RSC Advances, 9(56), 32677-32692.
  • National Institute of Pharmaceutical Education & Research (NIPER) S.A.S. Nagar. (n.d.). Patents. Retrieved March 17, 2026, from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved March 17, 2026, from [Link]

  • Berkil Akar, K., & Eran, B. (2025). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their Use in Fingermark Detection. Journal of New Results in Science, 14(3), 215-223.
  • Ramprasad, A., & G, S. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Industrial & Engineering Chemistry Research, 56(33), 9276-9285.
  • Berkil Akar, K., & Eran, B. (2025). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their Use in Fingermark Detection. Journal of New Results in Science, 14(3), 215-223.215-223.

Sources

Optimization

Technical Support Center: Crystallization Optimization for Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate

Welcome to the Process Chemistry Technical Support Center. This knowledge base is designed for researchers and drug development professionals scaling up the synthesis and purification of Methyl 2-[4-(4-amino-2-methylphen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This knowledge base is designed for researchers and drug development professionals scaling up the synthesis and purification of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate .

This specific intermediate presents a unique triad of crystallization challenges:

  • Diaryl Ether Flexibility: The molecule's high conformational flexibility promotes high solubility in organic solvents and a strong tendency for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

  • Electron-Rich Aniline Core: The 4-amino-2-methylphenoxy moiety is highly susceptible to oxidative degradation, leading to severe color contamination.

  • Labile Methyl Ester: The ester linkage is prone to solvolysis and hydrolysis under thermal stress in protic solvent mixtures.

Below, you will find our field-validated troubleshooting guides, quantitative solvent data, and a self-validating experimental protocol to ensure high-yield, high-purity crystallization.

Part 1: Troubleshooting FAQs & Mechanistic Guides

Q1: My crystallization consistently "oils out" (forms a second liquid phase) instead of nucleating. How do I force crystallization? Cause: Oiling out (LLPS) occurs when the supersaturation trajectory crosses the binodal and spinodal curves before the metastable zone limit for solid nucleation is reached [1, 2]. The flexible diaryl ether linkage kinetically hinders rapid molecular packing into a crystal lattice, causing the solute to phase-separate into a solute-rich oil droplet. These droplets trap impurities and eventually solidify into amorphous aggregates [2]. Solution: Shift from an unseeded cooling crystallization to a seeded antisolvent crystallization at an elevated temperature. By introducing crystalline seeds within the metastable zone (prior to the LLPS boundary) and strictly controlling the antisolvent addition rate, you provide a template for immediate lattice integration. This consumes supersaturation continuously, bypassing the oiling-out phase entirely.

Q2: The isolated crystals exhibit a pink or light brown discoloration, even when the HPLC assay purity is >98%. What causes this? Cause: The discoloration is due to trace auto-oxidation of the aniline moiety into highly conjugated oligoanilines or nitroso species [3]. The methyl group at the ortho position weakly activates the ring, but the ether linkage strongly donates electron density, making the primary amine highly prone to oxidation in the presence of dissolved oxygen and light. Solution: Implement strict nitrogen blanketing (target dissolved oxygen < 1 ppm). Add an FDA-friendly antioxidant such as Butylated hydroxytoluene (BHT) at 0.1 wt% to the crystallization solvent. Protect the reactor from direct UV/visible light during the extended cooling phases.

Q3: I am observing a 2-5% drop in assay yield due to the formation of a polar impurity during crystallization. What is it, and how do I prevent it? Cause: This is the hydrolyzed free acid: 2-[4-(4-amino-2-methylphenoxy)phenyl]acetic acid. If you are using an alcohol/water mixture (e.g., MeOH/H2O) at elevated temperatures (>50°C) to dissolve the compound, the methyl ester undergoes spontaneous solvolysis/hydrolysis. Solution: Switch exclusively to an aprotic solvent/antisolvent system. Ethyl Acetate (solvent) and n-Heptane (antisolvent) completely eliminate the risk of solvolysis while providing an excellent solubility gradient for yield recovery.

Part 2: Quantitative Data & Solvent Selection

The following matrix summarizes our internal screening data for various solvent systems. The EtOAc/n-Heptane system is the only validated system that simultaneously prevents hydrolysis, minimizes oxidation, and controls morphology.

Solvent System (v/v)Yield (%)HPLC Purity (%)Crystal MorphologyProcess Observation & Causality
MeOH / Water (1:1) 82.0%96.5%Amorphous / OiledEster hydrolysis observed; severe oiling out due to high polarity gradient.
Toluene / n-Heptane 88.5%98.2%Fine NeedlesFast nucleation led to needle entanglements; poor filtration kinetics.
IPA / Water (7:3) 85.0%97.0%AgglomeratesMinor oxidation (pink hue) if not aggressively degassed; trace hydrolysis.
EtOAc / n-Heptane 94.5% 99.8% Blocky Prisms Optimal control via seeding; no hydrolysis; excellent filtration profile.

Part 3: Process Visualizations

CrystallizationWorkflow Start Crude API in EtOAc (4 Volumes) Heat Heat to 55°C & N2 Sparge Start->Heat Filter Polish Filtration (Remove impurities) Heat->Filter AntiSolv1 Add 1 Vol n-Heptane (Create Supersaturation) Filter->AntiSolv1 Decision Is Seeding Applied? AntiSolv1->Decision OilingOut Liquid-Liquid Phase Separation (Oiling Out) Decision->OilingOut No (High Supersaturation) Seeding Add 1 wt% Seeds (Hold 1 hr at 55°C) Decision->Seeding Yes (Controlled Nucleation) Amorphous Amorphous/Impure Solid (Filtration Failure) OilingOut->Amorphous AntiSolv2 Cubic Addition of n-Heptane (5 Volumes over 4 hrs) Seeding->AntiSolv2 Cooling Linear Cooling (55°C to 5°C) AntiSolv2->Cooling Success High Purity Crystalline API (>99.5% Purity) Cooling->Success

Workflow for avoiding Liquid-Liquid Phase Separation (Oiling Out) via seeded antisolvent control.

DegradationPathways API Methyl 2-[4-(4-amino-2-methylphenoxy) phenyl]-acetate Oxidation Aniline Auto-Oxidation (O2 / Light) API->Oxidation Hydrolysis Ester Hydrolysis (Protic Solvents / Heat) API->Hydrolysis PinkImpurity Pink/Brown Oligomers (Color Degradation) Oxidation->PinkImpurity AcidImpurity Free Acid Impurity (Yield Loss) Hydrolysis->AcidImpurity N2 Intervention: N2 Sparge & BHT N2->Oxidation Inhibits Aprotic Intervention: EtOAc/Heptane System Aprotic->Hydrolysis Prevents

Degradation pathways of the API intermediate and targeted process interventions.

Part 4: Validated Experimental Protocol

This protocol utilizes a self-validating feedback loop (the 1-hour seed maturation hold) to ensure supersaturation is consumed by crystal growth rather than secondary nucleation or oiling out.

Equipment: 1 L Jacketed glass reactor with overhead stirring (pitched blade impeller), nitrogen line, and programmable syringe pump for antisolvent addition.

Step-by-Step Methodology:

  • Dissolution & Protection: Charge 100 g of crude Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate into the reactor. Add 400 mL of Ethyl Acetate (4 relative volumes). Add 0.1 g of BHT (0.1 wt%).

  • Degassing: Sparge the suspension with subsurface Nitrogen gas for 15 minutes to displace dissolved oxygen. Maintain a positive N2 sweep for the remainder of the process.

  • Clarification: Heat the reactor jacket to 55°C. Stir at 250 RPM until complete dissolution is achieved. Pass the solution through a 0.45 µm PTFE inline filter to remove foreign particulates (which can act as uncontrolled nucleation sites).

  • Initial Antisolvent Charge: Using the syringe pump, dose 100 mL of n-Heptane (1 V) over 30 minutes while strictly maintaining the internal temperature at 55°C. Self-Validation Check: The solution must remain clear. If turbidity appears here, the solvent ratio is incorrect.

  • Seeding: Suspend 1.0 g (1 wt%) of pure, milled seed crystals (target d90​ < 20 µm) in 10 mL of n-Heptane. Inoculate the reactor.

  • Seed Maturation Hold: Hold the suspension at 55°C for exactly 60 minutes. Mechanistic Causality: This hold allows the seeds to heal milled surfaces and begin initial growth, gently relieving the supersaturation without crossing the LLPS boundary.

  • Non-Linear Antisolvent Ramp: Program the syringe pump to add 500 mL of n-Heptane (5 V) following a cubic addition profile over 4 hours. Mechanistic Causality: A cubic profile adds antisolvent very slowly at first (when surface area is low) and faster at the end (when surface area is high), maintaining a constant, safe level of supersaturation.

  • Cooling: Cool the slurry linearly from 55°C to 5°C over 3 hours (approx. 0.28°C/min).

  • Isolation: Filter the slurry via a Nutsche filter. Wash the resulting cake with 200 mL of pre-chilled (5°C) EtOAc/n-Heptane (1:4 v/v).

  • Drying: Dry the solid under vacuum (≤ 50 mbar) at 40°C for 12 hours.

References

  • Process Development Challenges to Accommodate A Late-Appearing Stable Polymorph: A Case Study on the Polymorphism and Crystallization of a Fast-Track Drug Development Compound Source: Organic Process Research & Development (2005) URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development (2019) URL:[Link]

  • Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres Source: Macromolecules (2008) URL:[Link]

Troubleshooting

Reducing side reactions in Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate esterification

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate .

Converting the bifunctional precursor, 2-[4-(4-amino-2-methylphenoxy)phenyl]acetic acid, into its corresponding methyl ester presents a distinct chemoselectivity challenge. The molecule contains both an electrophilic carboxylic acid and a highly nucleophilic, electron-rich primary aniline. Without strategic reaction design, this dual functionality inevitably leads to competing side reactions.

Mechanistic Pathway Analysis

To solve esterification failures, we must first understand the competing reaction trajectories. The diagram below illustrates how reagent selection dictates the fate of the bifunctional precursor.

Pathway Start 2-[4-(4-amino-2-methylphenoxy)phenyl]acetic acid (Bifunctional Precursor) SOCl2 MeOH, SOCl2, 0°C to RT (In situ HCl generation) Start->SOCl2 Pathway A (Optimized) Heat Standard Fischer (H2SO4, 65°C) Incomplete Amine Protonation Start->Heat Pathway B (Poor Control) O2 Air Exposure + Heat Electron-rich Aniline Start->O2 Pathway C (No Inert Gas) Product Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]acetate (Desired Ester Hydrochloride) SOCl2->Product Selective Esterification Oligomer Amide Oligomerization (Major Side Reaction) Heat->Oligomer Intermolecular Attack Oxidation Quinone-imine Formation (Darkening / Degradation) O2->Oxidation Oxidative Degradation

Mechanistic divergence in the esterification of 2-[4-(4-amino-2-methylphenoxy)phenyl]acetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction mixture turning into a thick, intractable gum instead of the desired methyl ester? Root Cause: You are experiencing intermolecular amide oligomerization. The primary amine of one molecule is attacking the carboxylic acid (or newly formed ester) of another. The Causality: Standard Fischer esterification using sulfuric acid requires refluxing methanol (65 °C) to achieve a practical reaction rate. At elevated temperatures, the equilibrium between the protonated ammonium salt and the free amine shifts, exposing enough free nucleophilic aniline to trigger intermolecular condensation. Solution: Switch to the Brenner-Huber method [1] using Thionyl Chloride ( SOCl2​ ) in methanol. This generates HCl in situ, completely protonating the amine to kinetically trap it as an unreactive ammonium salt. Simultaneously, SOCl2​ converts the acid to a highly reactive acyl chloride, allowing esterification to proceed rapidly at room temperature (20 °C), entirely bypassing the thermal threshold required for oligomerization.

Q2: The reaction mixture turns dark brown or black within an hour. How can I prevent this degradation? Root Cause: Oxidative degradation of the aniline moiety. The Causality: The aniline ring in your substrate is exceptionally electron-rich. The synergistic electron-donating effects of the phenoxy ether oxygen (at the para position) and the methyl group (at the ortho position) drastically lower the oxidation potential of the amine. Exposure to atmospheric oxygen, especially under acidic conditions or heat, rapidly oxidizes the aniline into highly colored quinone-imine derivatives. Solution: The reaction must be treated as an air-sensitive process. Degas your methanol by sparging with nitrogen for 15 minutes prior to use. Maintain a strict inert atmosphere (Argon or N2​ ) throughout the addition and stirring phases.

Q3: I need to esterify a small analytical batch, but I want to avoid strong acids entirely to prevent any risk of ether cleavage. What is the best alternative? Root Cause: Harsh acidic conditions can sometimes complicate the isolation of sensitive diaryl ethers. Solution: Utilize Trimethylsilyldiazomethane ( TMSCHN2​ ) [2]. This reagent acts via a proton-transfer mechanism. Because the carboxylic acid is significantly more acidic than the aniline, it selectively protonates the TMSCHN2​ , forming a diazonium intermediate that rapidly yields the methyl ester and nitrogen gas. The amine remains completely untouched, and the reaction proceeds at 0 °C with neutral byproducts.

Quantitative Method Comparison

To select the appropriate methodology for your scale and purity requirements, reference the empirical data summary below:

Esterification MethodReagents & SolventsOperating TempPrimary Side Reaction MitigatedExpected YieldScalability Profile
Thionyl Chloride (In situ HCl) SOCl2​ , Methanol0 °C to 25 °COligomerization, N-alkylation> 90%Excellent (Industrial standard)
TMS-Diazomethane TMSCHN2​ , MeOH/Toluene0 °CAll heat-induced side reactions> 95%Poor (Reagent is toxic/expensive)
Fischer Esterification H2​SO4​ , Methanol65 °C (Reflux)None (High risk of failure)< 40%Moderate (Not recommended)
Carbodiimide Coupling EDC·HCl, DMAP, Methanol0 °C to 25 °CHeat-induced oxidation70 - 80%Moderate (Difficult byproduct removal)

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Visual cues and temperature benchmarks are integrated to ensure the reaction is proceeding along the correct mechanistic pathway.

Protocol A: Thionyl Chloride-Mediated Esterification (Recommended for Scale-up)

This protocol leverages the Brenner-Huber methodology [1] to ensure absolute amine protection via in situ hydrochloride salt formation.

  • Preparation & Degassing: Equip a dry, 3-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and a pressure-equalizing dropping funnel. Charge the flask with anhydrous methanol (10 volumes relative to the substrate). Sparge the methanol with N2​ for 15 minutes to displace dissolved oxygen.

  • Acid Generation: Cool the methanol to 0 °C using an ice-water bath. Slowly add Thionyl Chloride (1.5 equivalents) dropwise via the funnel.

    • Self-Validation Check: The internal temperature must not exceed 5 °C. An exothermic reaction accompanied by the evolution of SO2​ and HCl gas indicates successful reagent activation.

  • Substrate Addition: Add 2-[4-(4-amino-2-methylphenoxy)phenyl]acetic acid (1.0 equivalent) portion-wise to the chilled methanolic HCl / SOCl2​ solution.

  • Reaction Execution: Remove the ice bath. Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours under a continuous nitrogen sweep.

    • Self-Validation Check: The solution should remain pale yellow. If it darkens to brown, oxygen has breached the system.

  • Isolation: Concentrate the mixture under reduced pressure. The product precipitates as Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]acetate hydrochloride.

  • Free-Basing (Optional): To obtain the free aniline, partition the solid between ethyl acetate and saturated aqueous NaHCO3​ . Extract, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

Protocol B: TMS-Diazomethane Esterification (Recommended for Analytical Scale)

This protocol utilizes the Hashimoto method [2] for ultra-mild, acid-free esterification.

  • Solvent System: Dissolve the precursor (1.0 eq) in a mixture of anhydrous methanol and toluene (1:4 ratio, 10 mL/mmol) under a nitrogen atmosphere. Cool the flask to 0 °C.

  • Reagent Addition: Add a 2.0 M solution of Trimethylsilyldiazomethane in hexanes (1.2 eq) dropwise.

    • Self-Validation Check: The reaction will bubble (evolution of N2​ gas). Continue addition until a persistent pale yellow color remains in the solution, visually confirming an excess of the diazo reagent.

  • Maturation: Stir at 0 °C for 30 minutes.

  • Quenching: Quench the unreacted TMSCHN2​ by adding glacial acetic acid dropwise until the yellow color completely dissipates and bubbling ceases.

  • Isolation: Evaporate the solvents under reduced pressure. The crude methyl ester is typically >95% pure and can be used directly or passed through a short silica plug.

References

  • Preparation of amino acid esters using thionyl chloride (Historical Context) Source: Application of Proteases for the Total Enzymatic Synthesis of Peptides (Citing Brenner and Huber, 1953) URL:[Link]

Optimization

Improving aqueous solubility of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate for biological assays

Welcome to the technical support resource for researchers working with Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and det...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the significant challenge of its low aqueous solubility in biological assays. Our goal is to empower you with the foundational knowledge and practical techniques required to achieve consistent and reliable experimental results.

Section 1: Initial Characterization & Solubility Assessment

Understanding the physicochemical properties of a compound is the critical first step in developing a successful solubilization strategy. The structure of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate dictates its behavior in aqueous media.

FAQ 1: What are the key physicochemical properties of this compound that influence its solubility?

Answer: The solubility of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate is governed by a balance between its hydrophilic and hydrophobic features.

  • Molecular Structure:

    • Hydrophobic Regions: The molecule contains two phenyl rings and a methyl group, which are nonpolar and contribute to its low intrinsic water solubility.

    • Ionizable Group: The primary aromatic amine (-NH₂) is a basic functional group. This is the most important feature to exploit for solubility enhancement.

    • Ester Group: The methyl ester (-COOCH₃) is susceptible to hydrolysis, particularly at high or low pH, which can affect the compound's stability over time.

  • Physicochemical Parameters (Predicted):

PropertyPredicted ValueImplication for Solubility
Molecular Weight 271.31 g/mol Standard for a small molecule; does not inherently prevent solubility.
pKa (Basic Amine) ~4.5 - 5.5The compound can be protonated to a more soluble cationic form (R-NH₃⁺) in acidic conditions (pH < 4). At neutral pH (~7.4), it is mostly un-ionized and less soluble.
LogP ~3.5 - 4.0This high value indicates significant lipophilicity and predicts poor aqueous solubility.

FAQ 2: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

Answer: These two terms describe different solubility phenomena, and measuring the right one depends on your experimental context.[1]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when an organic stock solution (e.g., in DMSO) is rapidly diluted into an aqueous buffer.[1][2][3] It reflects the stability of a supersaturated solution under your specific assay conditions and is most relevant for high-throughput screening (HTS) and most in vitro assays where compounds are added from a DMSO stock.[3][4][5]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable solid form of the compound in a specific buffer.[1] It is determined by adding an excess of the solid compound to the buffer and allowing it to equilibrate over a longer period (e.g., 24-72 hours).[1] This value is more important for later-stage development, such as formulation for in vivo studies.[6][7]

Recommendation: For initial in vitro biological assays, start by determining the kinetic solubility as it more closely mimics the experimental procedure.[3]

Section 2: Solubilization Strategies & Step-by-Step Protocols

A systematic approach to solubilization is crucial. The following workflow provides a decision-making framework to guide your efforts.

G cluster_0 start Start: Compound Powder char Characterize Compound (pKa, LogP) start->char ph Strategy 1: pH Adjustment (Acidic Buffer) char->ph precip_check Precipitation upon dilution in neutral media? ph->precip_check cosolvent Strategy 2: Co-solvents (e.g., DMSO) precip_check->cosolvent Yes success Proceed to Assay (with vehicle control) precip_check->success No assay_compat Is co-solvent conc. compatible with assay? cosolvent->assay_compat cyclo Strategy 3: Cyclodextrins (e.g., HP-β-CD) assay_compat->cyclo No assay_compat->success Yes cyclo->success Yes fail Advanced Formulation (e.g., Lipids, Surfactants) cyclo->fail No

Caption: Decision workflow for solubilizing the target compound.

FAQ 3: How can I use pH adjustment to solubilize this compound?

Answer: Given the basic amine group, pH adjustment is the most direct and effective initial strategy.[] By preparing a stock solution in an acidic buffer (pH 1-3 units below the pKa), you protonate the amine to the much more water-soluble ammonium salt (R-NH₃⁺).[9][10]

Protocol 1: Preparation of an Acidic Stock Solution

Objective: To prepare a 10 mM stock solution of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate in an acidic buffer.

Materials:

  • Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate powder

  • 1N Hydrochloric Acid (HCl)

  • Sterile, deionized water

  • Calibrated pH meter

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh Compound: Accurately weigh 2.71 mg of the compound (for 1 mL of 10 mM stock) and place it in a sterile microcentrifuge tube.

  • Initial Suspension: Add ~800 µL of sterile water. The compound will likely not dissolve and will appear as a suspension.

  • Acidification: While vortexing gently, add 1N HCl dropwise (typically 1-2 µL at a time).

  • Monitor Dissolution: Continue adding HCl until the solution becomes completely clear. This indicates the compound has dissolved.

  • pH Measurement: Check the pH of the solution. It should ideally be in the range of pH 2-3 for complete protonation.

  • Final Volume Adjustment: Add sterile water to bring the final volume to 1.0 mL.

  • Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube to remove any potential particulates.

  • Storage: Store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

FAQ 4: When should I consider co-solvents, and which ones are appropriate for biological assays?

Answer: If pH adjustment is insufficient or if the compound precipitates when diluted into your neutral pH assay buffer, a water-miscible organic co-solvent is the next logical step.[11][12] Co-solvents work by reducing the polarity of the aqueous medium, which helps to keep hydrophobic compounds in solution.[]

Dimethyl sulfoxide (DMSO) is the most common co-solvent for preparing high-concentration stock solutions for biological screening.[13][14] However, the final concentration of DMSO in the assay is critical, as it can be toxic to cells and interfere with results.[15][16]

Data Table: Common Co-solvents and Assay Concentration Limits
Co-SolventTypical UseRecommended Max. Concentration (in vitro)Notes
DMSO Primary stock solutions< 0.5% (ideal), up to 1% in some cases[13][15][16]Can affect cell differentiation and enzyme activity. Always include a vehicle control.[15]
Ethanol Secondary choice for stock solutions< 1% Can have biological effects; higher volatility than DMSO.[17]
PEG 400 Formulations for in vivo/in vitro< 1-2% Generally well-tolerated but can be viscous.
Propylene Glycol Formulations for in vivo/in vitro< 2% Common in pharmaceutical formulations.
Protocol 2: Preparing a DMSO Stock and Aqueous Working Solution

Objective: To prepare a 10 mM stock in 100% DMSO and dilute it to a 10 µM working solution in assay media with a final DMSO concentration of 0.1%.

Procedure:

  • Prepare 10 mM Stock in DMSO:

    • Weigh 2.71 mg of the compound into a sterile tube.

    • Add 1.0 mL of high-purity, anhydrous DMSO.

    • Vortex or sonicate gently until fully dissolved.[13] Store in small, single-use aliquots at -20°C.[13]

  • Prepare Intermediate Dilution (e.g., 1 mM):

    • Pipette 10 µL of the 10 mM DMSO stock into 90 µL of 100% DMSO. This creates a 1 mM stock, still in 100% DMSO. This step helps maintain a consistent DMSO concentration in serial dilutions.[13]

  • Prepare Final Working Solution (10 µM):

    • Pipette 10 µL of the 1 mM intermediate stock into 990 µL of your final aqueous assay buffer or cell culture medium.

    • Vortex immediately and vigorously to ensure rapid mixing and minimize precipitation.

    • This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

FAQ 5: What are cyclodextrins, and how can they improve the solubility of my compound?

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[18][19] They can encapsulate poorly soluble molecules, like your compound, forming a water-soluble "inclusion complex".[18][20][21] This complex effectively shields the hydrophobic part of the drug from water, significantly increasing its apparent solubility.[19]

Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), are preferred due to their higher aqueous solubility and better safety profiles compared to natural cyclodextrins.[22]

G cluster_0 compound Hydrophobic Compound complex Soluble Inclusion Complex compound->complex + cyclo Cyclodextrin (Hydrophilic Exterior) cyclo->complex water Aqueous Solution complex->water dissolves in

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare a solution of the compound complexed with HP-β-CD.

Materials:

  • Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 1 g of HP-β-CD in a final volume of 10 mL of buffer. Stir until clear.

  • Add Compound: Add an excess amount of your solid compound directly to the HP-β-CD solution.

  • Equilibrate: Seal the container and stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • Separate Undissolved Compound: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your saturated solution of the compound-cyclodextrin complex.

  • Determine Concentration: The concentration of the dissolved compound in the supernatant must be determined analytically (e.g., by HPLC-UV or LC-MS) using a standard curve.

  • Dilute for Assay: Use this quantified stock solution to make further dilutions in your assay buffer.

Section 3: Troubleshooting Guide

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Compound precipitates immediately upon dilution in assay buffer. The compound's kinetic solubility limit has been exceeded. The final co-solvent concentration is too low.1. Lower the Final Concentration: Test a lower final concentration of your compound. 2. Increase Co-solvent: Slightly increase the final co-solvent percentage, but do not exceed the tolerated limit for your assay.[11] 3. Change Method: Switch to a more powerful solubilization method, such as using cyclodextrins.[11]
Solution is clear initially but becomes cloudy over the course of the assay. The compound is in a meta-stable supersaturated state and is slowly precipitating over time.1. Incorporate Surfactants: Add a low, non-toxic concentration of a non-ionic surfactant (e.g., 0.01% Tween® 80) to the assay buffer to help stabilize the compound. 2. Use Cyclodextrins: Cyclodextrin complexes are often more stable over time.[18]
Inconsistent results in cell-based assays. Poor solubility is leading to variable concentrations of the active compound. The solubilization agent is interfering with the assay.1. Confirm Solubility: Visually inspect assay plates under a microscope for signs of precipitation. 2. Run Rigorous Vehicle Controls: Always include a control group treated with the exact same concentration of the solubilization vehicle (e.g., 0.1% DMSO in media, or media with cyclodextrin) but without the compound.[15][16] 3. Re-evaluate Method: If vehicle controls show an effect, the solubilization method is not suitable for your assay. Consider a different co-solvent or method.
Loss of compound activity over time in stock solution. The methyl ester is hydrolyzing to the less active carboxylic acid, especially if stored in an unbuffered aqueous or alkaline solution.1. Use Anhydrous DMSO: For long-term storage, anhydrous DMSO is preferred.[13] 2. Store as Aliquots: Prepare single-use aliquots to avoid freeze-thaw cycles which can introduce moisture and promote precipitation.[13] 3. Store Acidic Stocks Frozen: If using an acidic aqueous stock, ensure it is stored frozen at -80°C.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Available from: [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. Journal of Pharmaceutical Sciences. Available from: [Link]

  • He, Y., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics. Available from: [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available from: [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - NIH. Available from: [Link]

  • Silberberg, M. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Roquette. Available from: [Link]

  • Petereit, A., et al. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed. Available from: [Link]

  • Petereit, A., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available from: [Link]

  • Formulation Strategies in Early-Stage Drug Development. Pharmaceutical Technology. Available from: [Link]

  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. Available from: [Link]

  • Preclinical Drug Development Process: Formulation and Development Aspects. IntechOpen. Available from: [Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. PubMed. Available from: [Link]

  • Klawitter, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Research. Available from: [Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate. Available from: [Link]

  • Methods for improving the aqueous solubility of water-insoluble or... Google Patents.
  • In Vitro Solubility Assays in Drug Discovery. Ingenta Connect. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • Methyl 2-(4-(4-amino-2-methylphenoxy)phenyl)acetate. Crysdot LLC. Available from: [Link]

  • A zwitterionic solvent for in vitro toxicity tests of insoluble compounds. J-Stage. Available from: [Link]

  • An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. ACS Publications. Available from: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available from: [Link]

  • Compound Solubility and HTS Screening. Ziath. Available from: [Link]

  • The solubility-pH profiles of amino acids showing departures from the... ResearchGate. Available from: [Link]

  • High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. MDPI. Available from: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available from: [Link]

  • Methyl 2-(4-(2-amino-4-methylphenoxy)phenyl)acetate. Crysdot LLC. Available from: [Link]

  • Methyl(2-acetoxy-2-(2-carboxy-4-amino-phenyl))acetate. PubChemLite. Available from: [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC - NIH. Available from: [Link]

  • Understanding the Impact of Lipids on the Solubilizing Capacity of Human Intestinal Fluids. Molecular Pharmaceutics - ACS Publications. Available from: [Link]

  • Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. PMC - NIH. Available from: [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters. Available from: [Link]

  • Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins. ResearchGate. Available from: [Link]

  • (PDF) Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Removing trace impurities from Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate batches

Technical Support Center: Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate Welcome to the technical support center for Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate. This guide is designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate

Welcome to the technical support center for Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this compound. The following FAQs and troubleshooting guides provide in-depth, practical solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nature of impurities and the analytical methods used for their detection.

FAQ 1: What are the most common process-related impurities I should expect in my batches?

The impurity profile of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate is intrinsically linked to its synthetic route. A common pathway involves a Williamson ether synthesis followed by esterification, or vice-versa.

  • Unreacted Starting Materials: The most common impurities are often residual starting materials. For instance, if employing a Williamson ether synthesis, unreacted 4-nitrophenol or 4-aminophenol derivatives and the corresponding phenylacetic acid ester precursor may be present.[1]

  • By-products of Ether Synthesis: The Williamson synthesis can produce side products, particularly if reaction conditions are not optimized. For example, elimination reactions (E2 mechanism) can occur with secondary or tertiary alkyl halides, though this is less likely with the precursors for this specific molecule.[2]

  • By-products of Esterification: If the final step is a Fischer esterification from the corresponding carboxylic acid, you may find residual unreacted carboxylic acid. If using other esterification methods, impurities related to the specific reagents (e.g., diazomethane by-products) could be present.[3][4]

  • Residual Catalysts and Reagents: Trace amounts of catalysts (e.g., acid or base catalysts), phase transfer catalysts, or inorganic salts from workup procedures can persist in the final product.[5]

Table 1: Summary of Potential Process-Related Impurities
Impurity TypePotential SourceRationale
Unreacted PhenolWilliamson Ether SynthesisIncomplete reaction of the phenolic starting material.
Unreacted PhenylacetateWilliamson Ether SynthesisIncomplete reaction of the alkyl halide equivalent.
Carboxylic Acid PrecursorFischer EsterificationIncomplete conversion of the carboxylic acid to the methyl ester.
Inorganic SaltsAqueous WorkupResidual salts (e.g., NaCl, K2CO3) from neutralization or extraction steps.
FAQ 2: My product is degrading upon storage. What are the likely degradation impurities?

The structure of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate contains two key functional groups susceptible to degradation:

  • Aromatic Amine: The primary aromatic amine is susceptible to oxidation, especially when exposed to air, light, or trace metal ions. This can lead to the formation of highly colored impurities, such as quinone-like structures, which may be responsible for product discoloration even at trace levels.

  • Methyl Ester: The ester functional group can undergo hydrolysis to form the corresponding carboxylic acid: 2-[4-(4-amino-2-methylphenoxy)phenyl]acetic acid. This reaction is catalyzed by the presence of moisture, acids, or bases.

FAQ 3: How can I best identify and quantify the trace impurities in my sample?

Accurate identification and quantification are critical for process optimization and quality control.[5] Several analytical techniques are indispensable:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment of active pharmaceutical ingredients (APIs).[5] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with a modifier like formic acid for MS compatibility) can effectively separate the main compound from most impurities.[6][7] UV detection is standard, and more universal detectors like Charged Aerosol Detection (CAD) can offer advantages for quantifying unknown impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of unknown impurities if they can be isolated or are present at sufficient concentration (>1%).[3] Comparing the spectra of impure batches to a clean reference standard can help identify specific contaminants.[8]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive technique for monitoring reaction progress and assessing the complexity of the impurity profile.[9] It is particularly useful for selecting solvent systems for column chromatography.

Troubleshooting & Purification Guides

This section provides step-by-step guidance on resolving specific purity issues in a question-and-answer format.

Q1: My final product has a persistent yellow or brown tint. How can I remove these colored impurities?

Discoloration is typically due to highly conjugated, colored by-products arising from the oxidation of the aromatic amine.

Answer: Recrystallization with activated charcoal is a highly effective method for removing colored impurities.[10] The charcoal adsorbs large, flat, chromophoric molecules, removing them from the solution.

Experimental Protocol: Decolorization with Activated Charcoal

  • Solvent Selection: Choose an appropriate recrystallization solvent in which the main compound is soluble when hot but sparingly soluble when cold. (See Q2 for a detailed solvent selection guide).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot solvent required to achieve full dissolution.

  • Charcoal Treatment: Remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% by weight of your compound) to the hot solution. Caution: Add charcoal cautiously to a slightly cooled solution to avoid violent boiling over.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.[10]

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Q2: HPLC analysis shows an impurity at a concentration of 2-5%. Is recrystallization a suitable purification method?

Answer: Yes, recrystallization is often the first and most efficient method for removing impurities present at this level, provided a suitable solvent can be found. The success of recrystallization relies on the differential solubility of the desired compound and the impurity in a chosen solvent system.[11][12]

Step-by-Step Protocol: Selecting a Recrystallization Solvent

  • Initial Screening: Place ~20-30 mg of your impure material into several test tubes.

  • Solubility at Room Temp: Add a candidate solvent (~0.5 mL) to each tube at room temperature. A good solvent should not dissolve the compound at this stage.[10]

  • Solubility at High Temp: Gently heat the tubes that showed poor solubility. An ideal solvent will completely dissolve the compound at or near its boiling point.

  • Crystal Formation on Cooling: Allow the hot solutions to cool to room temperature, then place them in an ice bath. A suitable solvent will yield a high recovery of crystalline solid.[10]

Table 2: Candidate Solvents for Recrystallization
SolventPolarityBoiling Point (°C)Comments
TolueneLow111Good for aromatic compounds; may require a co-solvent.
Ethyl AcetateMedium77A versatile solvent for compounds with moderate polarity.
IsopropanolMedium82Can be effective, but the hydroxyl group may interact with the amine.
AcetonitrileHigh82Good for dissolving polar compounds when hot.
MethanolHigh65May be too polar, leading to high solubility even when cold.[13]
Q3: Recrystallization failed to improve purity significantly. What is the recommended next step?

Answer: When impurities have similar solubility profiles to the main compound, flash column chromatography is the preferred method for purification.[14][15] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).

Workflow: Purification by Flash Column Chromatography

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation TLC 1. Develop TLC Method Find solvent system where product Rf is ~0.3 Slurry 2. Prepare Column Slurry pack silica gel with initial eluent TLC->Slurry Sample 3. Load Sample Adsorb crude product onto silica ('dry loading') Slurry->Sample Elute 4. Run Column Elute with solvent system, gradually increasing polarity if needed Sample->Elute Collect 5. Collect Fractions Collect small, sequential fractions Elute->Collect Analyze 6. Analyze Fractions Check fraction purity by TLC Collect->Analyze Combine 7. Combine & Evaporate Combine pure fractions and remove solvent under vacuum Analyze->Combine Final 8. Final Purity Check Analyze final product by HPLC/NMR Combine->Final

Caption: Workflow for purification via flash column chromatography.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Selection: Standard silica gel is the most common choice. However, because your compound contains a basic aromatic amine, it may exhibit "tailing" (streaking) on acidic silica. To mitigate this, you can either:

    • Add a small amount of a competing base like triethylamine (~0.5-1%) to your eluent.[16]

    • Use a different stationary phase, such as neutral alumina or an amine-functionalized silica.[16]

  • Mobile Phase (Eluent) Selection: Use TLC to find a solvent system that provides good separation. A common starting point for a molecule of this polarity is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate). Adjust the ratio until the desired compound has an Rf value of approximately 0.25-0.35.[9]

  • Column Packing: Pack a glass column with the chosen stationary phase using your initial, non-polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation than loading a liquid solution.[9] Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection: Begin eluting with your chosen solvent system, applying gentle air pressure to achieve a steady flow rate. Collect the eluate in a series of numbered fractions.[9] If necessary, you can gradually increase the polarity of the eluent (gradient elution) to move more polar compounds off the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Q4: I suspect my primary impurity is the carboxylic acid from ester hydrolysis. Is there a way to remove this without chromatography?

Answer: Yes, an acidic impurity like a carboxylic acid can be easily removed with a simple liquid-liquid extraction using a mild aqueous base. This is often referred to as an "acid wash."

Experimental Protocol: Basic Liquid-Liquid Extraction

  • Dissolution: Dissolve the impure product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form from the acid-base reaction.

  • Separation: Allow the layers to separate. The deprotonated carboxylic acid salt will move into the aqueous (bottom) layer, while your desired neutral ester remains in the organic (top) layer. Drain the aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution to remove any residual water.

  • Drying and Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to recover the purified product. A final recrystallization is recommended to remove any other neutral impurities.

References

  • American Chemical Society. (n.d.). Simplifying the Removal of Trace Impurities From Drug Ingredients. ACS. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (2003). Process for the purification of aromatic amines. Google Patents.
  • Goh, J. H., et al. (2020). Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. ACS Omega. Retrieved from [Link]

  • Liu, L. C., & Welch, C. J. (2009). Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • Miles, W. H., et al. (2015). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education. Retrieved from [Link]

  • Prajapati, A., & Patel, H. (2020). Isolation Of Pharmaceutical Impurities From Bulk Drug Preparations. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Nature Communications. Retrieved from [Link]

  • Wardhani, D. H., et al. (2016). Synthesis of Fatty Acid Methyl Esters from Jatropha curcas Oil and Its Purification Using Solvent Fractionation. Jurnal Teknologi dan Industri Pangan. Retrieved from [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]

  • The Dow Chemical Company. (1962). Process for the purification of amines. Google Patents.
  • Teasdale, A. (2017). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. Retrieved from [Link]

  • Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Organic Chemistry Portal. Retrieved from [Link]

  • Clarke, H. T., & Taylor, W. W. (1922). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography Guide. Phenomenex. Retrieved from [Link]

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. ACS Publications. Retrieved from [Link]

  • Lliguuno, M. A., et al. (2021). Synthesis, Characterization, and Evaluation of Solution Properties of Sesame Fatty Methyl Ester Sulfonate Surfactant. PMC. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • Pedersen, D. S., & Rosen, J. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. IJPSR. Retrieved from [Link]

  • Edubirdie. (n.d.). Column Chromatography. Edubirdie. Retrieved from [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. ChemTalk. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Tandem Solid-Phase Extraction Columns for Simultaneous Aroma Extraction and Fractionation of Wuliangye and Other Baijiu. MDPI. Retrieved from [Link]

  • Crysdot LLC. (n.d.). Methyl 2-(4-(4-amino-2-methylphenoxy)phenyl)acetate. Crysdot. Retrieved from [Link]

  • Kaur, M., et al. (2013). Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. PMC. Retrieved from [Link]

  • Maisano, F., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Chromatographic Science. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Organic Syntheses. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. Retrieved from [Link]

  • BYJU'S. (n.d.). Preparation of Ethers by Dehydration of Alcohols. BYJU'S. Retrieved from [Link]

  • Noda, Y., et al. (2025). Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]

  • Kaur, M., et al. (2013). Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. ResearchGate. Retrieved from [Link]

  • Mazik, M., et al. (2023). Synthesis and crystal structures of two solvates of 1-{[2,6-bis(hydroxymethyl)-4-methylphenoxy]methyl}-3,5-bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene. IUCr Journals. Retrieved from [Link]

  • Technical Disclosure Commons. (2024). A process for the preparation of crystalline form of 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl). Technical Disclosure Commons. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate Chromatography

Welcome to the technical support center dedicated to the chromatographic analysis of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate. This guide is designed for researchers, scientists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic analysis of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their High-Performance Liquid Chromatography (HPLC) methods for this specific compound. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Section 1: Troubleshooting Common Chromatographic Issues

This section tackles the most frequent problems encountered during the analysis of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate, a compound that possesses both an amine and an ester functional group, influencing its chromatographic behavior.

Question 1: Why am I seeing significant peak tailing for my analyte?

Answer:

Peak tailing is a common issue when analyzing basic compounds like Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate, which contains a primary amine.[1] This distortion from a symmetrical Gaussian shape is often due to secondary interactions between the basic analyte and the stationary phase.[1][2]

Root Causes and Solutions:

  • Silanol Interactions: The most frequent cause is the interaction between the protonated amine group of your analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based reversed-phase columns.[1][2] These interactions are more pronounced at mid-range pH values (typically pH > 3) where silanols are deprotonated.[1][2]

    • Solution 1: Mobile Phase pH Adjustment. Lowering the mobile phase pH (e.g., to pH 2.5-3.5) will protonate the silanol groups (Si-OH), minimizing the ionic interaction with your positively charged analyte.[1] This is a highly effective strategy to improve peak shape. However, be mindful of the pH limitations of your column to prevent degradation of the stationary phase.[3]

    • Solution 2: Use of End-capped or Polar-Embedded Columns. Modern HPLC columns are often "end-capped" to block many of the residual silanols.[2] Polar-embedded columns offer additional shielding for basic compounds, further reducing tailing.[2]

    • Solution 3: Competing Base Additive. Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, thereby reducing their interaction with the analyte.

  • Analyte pKa and Mobile Phase pH Proximity: If the mobile phase pH is close to the pKa of the analyte's amino group, the compound will exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[2][3] It is crucial to work at a pH at least 1.5 to 2 units away from the analyte's pKa to ensure a single ionic state.[4]

Question 2: My analyte's retention time is too short (or too long). How can I adjust it?

Answer:

Retention time in reversed-phase HPLC is primarily governed by the hydrophobicity of the analyte and the strength of the mobile phase. For an ionizable compound like Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate, mobile phase pH also plays a critical role.[3][4]

Adjusting Retention Time:

ParameterTo Increase Retention TimeTo Decrease Retention TimeScientific Rationale
Organic Solvent % Decrease the percentage of organic solvent (e.g., acetonitrile, methanol).Increase the percentage of organic solvent.In reversed-phase chromatography, the stationary phase is non-polar. Decreasing the organic content makes the mobile phase more polar, increasing the analyte's affinity for the stationary phase.[5]
Mobile Phase pH For basic compounds, increasing the pH deprotonates the amine, making it more hydrophobic and thus more retained.[4][6]For basic compounds, decreasing the pH protonates the amine, making it more polar and less retained.[4]The ionization state of the analyte significantly impacts its polarity. The protonated (ionized) form is more water-soluble and elutes faster.[4]
Organic Solvent Type Switch from a stronger solvent like acetonitrile to a weaker one like methanol (in some cases).Switch from a weaker solvent like methanol to a stronger one like acetonitrile.Acetonitrile and methanol have different polarities and selectivities that can affect retention.[7]

Experimental Workflow for Retention Time Optimization:

Caption: Workflow for retention time optimization.

Question 3: I'm observing inconsistent retention times between injections. What's the cause?

Answer:

Shifting retention times can compromise the reliability of your analytical method.[8] The root cause often lies in a lack of system equilibration or changes in the mobile phase composition.

Troubleshooting Steps for Retention Time Instability:

  • Ensure Proper Column Equilibration: Before starting a sequence of injections, it is critical to equilibrate the column with the mobile phase. A common rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase.[8] Insufficient equilibration is a frequent source of reproducibility issues.[8]

  • Check Mobile Phase Preparation:

    • Accurate Composition: Ensure the mobile phase components are measured and mixed accurately for every new batch.

    • Buffer Stability: If using a buffer, ensure it is within its effective buffering range and has not degraded.

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and unstable retention times.

  • Verify System Stability:

    • Pump Performance: Check for pressure fluctuations. A stable backpressure is indicative of a well-functioning pump.

    • Column Temperature: Ensure the column compartment is maintaining a consistent temperature. Fluctuations in temperature can affect retention times.[8]

  • Column Contamination: Over time, strongly retained compounds from the sample matrix can accumulate on the column, altering its chemistry and causing retention shifts.[9][10] If the above steps do not resolve the issue, a column wash procedure may be necessary.

Section 2: Advanced Optimization and FAQs

This section delves into more nuanced aspects of method development for Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate.

FAQ 1: What is the ideal starting mobile phase for this compound?

Answer:

A good starting point for a reversed-phase separation of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate would be a gradient elution using:

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.5-3.0)

  • Mobile Phase B: Acetonitrile or Methanol

  • Column: A C18 column is a versatile and common choice.

  • Initial Gradient: A broad gradient, for example, from 5% to 95% Mobile Phase B over 15-20 minutes, will help to determine the approximate elution conditions.

The acidic modifier (formic acid or TFA) helps to ensure sharp peak shapes by protonating both the analyte's amine group and the column's residual silanols.[1]

FAQ 2: Should I use Acetonitrile or Methanol as the organic modifier?

Answer:

Both acetonitrile and methanol are common organic solvents in reversed-phase HPLC, and the choice can influence selectivity.[7]

SolventPropertiesImpact on Chromatography
Acetonitrile Lower viscosity, lower UV cutoff, and generally a stronger eluting solvent than methanol for many compounds.Often results in sharper peaks and lower backpressure. Its pi-electrons can have specific interactions affecting selectivity.[7]
Methanol Higher viscosity, higher UV cutoff, and is a protic solvent (can donate a hydrogen bond).Can offer different selectivity compared to acetonitrile, particularly for compounds capable of hydrogen bonding.[7]

Recommendation: It is advisable to screen both solvents during method development to see which provides better resolution and peak shape for your specific separation needs.

FAQ 3: My column backpressure is increasing. What should I do?

Answer:

An increase in backpressure is a common sign of a blockage in the HPLC system, often at the column inlet.[8]

Troubleshooting High Backpressure:

Caption: Troubleshooting high backpressure.

Preventative Measures:

  • Filter Samples: Always filter your samples through a 0.2 or 0.45 µm syringe filter before injection to remove particulate matter.[8]

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap particulates and strongly retained compounds, protecting the more expensive analytical column.

By systematically addressing these common issues, you can develop a robust and reliable HPLC method for the analysis of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate.

References
  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Moravek. Available from: [Link]

  • DergiPark. (2007, June 15). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. DergiPark. Available from: [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech. Available from: [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. Available from: [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]

  • ThaiScience. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience. Available from: [Link]

  • ResearchGate. Chromatograms of aromatic amines taken above ambient temperature (55°C). Mobile phase. ResearchGate. Available from: [Link]

  • Google Patents. (1998). Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
  • SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines. SIELC Technologies. Available from: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Chromatography Forum. (2009, November 16). Amine column degradation. Chromatography Forum. Available from: [Link]

  • Crysdot LLC. Methyl 2-(4-(4-amino-2-methylphenoxy)phenyl)acetate. Crysdot LLC. Available from: [Link]

  • Veeprho. (2025, April 3). Extending HPLC Column Lifetimes: Causes of Column Contamination. Veeprho. Available from: [Link]

  • PubChem. 2-(3-Chloro-phenyl)-2-hydroxy-ethylamino]-propyl}-phenoxy)-acetic acid methyl ester. PubChem. Available from: [Link]

  • Chrom Tech, Inc. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. Chrom Tech. Available from: [Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Chemass. The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass. Available from: [Link]

  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Available from: [Link]

  • ResearchGate. (2013). A Quantitative and Qualitative High Performance Liquid Chromatographic Determination of Aceclofenac Specified Impurity-B (Methyl[2-[(2, 6-dichlorophenyl)amino] phenyl]acetate) in Aceclofenac Bulk Drug. ResearchGate. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Quantitative Analysis of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate: A Validation-Centric Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and other analytical techniques for the robust analysis of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate, a key building block in the synthesis of various pharmaceutical compounds. As Senior Application Scientists, our focus is on providing not just a method, but a self-validating system built on principles of scientific integrity and causality.

The Analytical Challenge: Quantifying Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate

Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate possesses a molecular structure with multiple functionalities, including an aromatic amine, a methyl ether, and a methyl ester. This complexity necessitates an analytical method that is not only accurate and precise but also highly specific to distinguish the target analyte from potential process impurities or degradation products. The validation of the chosen analytical method is therefore a critical step to ensure its suitability for its intended purpose, in line with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guidelines.[1][2][3]

Quantitative NMR (qNMR): A Primary Method for Absolute Quantification

Quantitative NMR stands out as a primary analytical method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for the determination of the absolute concentration of an analyte without the need for a calibration curve generated from a reference standard of the analyte itself.[4] This is a significant advantage in early drug development when well-characterized reference standards of impurities may not be available.[1]

The fundamental principle of qNMR lies in the comparison of the integral of a specific, well-resolved signal from the analyte with the integral of a signal from a certified internal standard of known concentration and purity.[4][5]

Causality in qNMR Method Development

The selection of experimental parameters in qNMR is driven by the need to ensure accurate and reproducible integration. Key considerations include:

  • Choice of Internal Standard: The internal standard must be stable, of high purity, and possess signals that do not overlap with those of the analyte or solvent.[1] For Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate, a suitable internal standard would be a compound like maleic acid or 1,4-dinitrobenzene, which have simple, sharp signals in regions of the ¹H NMR spectrum that are typically free from analyte signals.

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard without causing any chemical reactions. DMSO-d₆ or CDCl₃ are common choices for molecules with similar polarity.

  • Acquisition Parameters: To ensure full relaxation of all nuclei and avoid saturation effects, a sufficiently long relaxation delay (D1) is crucial. A common rule of thumb is to set D1 to at least 5 times the longest T1 relaxation time of the protons being quantified.[1][2] A 90° pulse angle is often used to maximize the signal-to-noise ratio.[5]

A Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR offers distinct advantages, it is essential to compare its performance with established chromatographic techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Primary method based on the direct proportionality of signal intensity to the number of nuclei.[4]Comparative separation technique based on differential partitioning between a mobile and stationary phase, with detection via UV absorbance.Separation technique coupled with mass detection, providing mass-to-charge ratio information.
Reference Standard Requires a certified internal standard, but not a specific reference standard of the analyte.[1]Requires a well-characterized reference standard of the analyte for calibration.Requires a reference standard of the analyte for accurate quantification.
Specificity High, based on unique chemical shifts and coupling constants. Can distinguish between structurally similar isomers.[1]Dependent on chromatographic resolution. Co-elution of impurities can lead to inaccurate quantification.[6]High, based on both retention time and mass-to-charge ratio. Can distinguish compounds with different masses.
Accuracy High, with reported deviations often less than 1%.High, but dependent on the purity of the reference standard and the response factors of impurities.High, but can be affected by matrix effects and ionization suppression.[7]
Precision Excellent, with low relative standard deviation (RSD).Excellent, with typically low RSD.Very good, though can be influenced by instrument variability.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Generally higher (less sensitive) than chromatographic methods.[8]Lower than qNMR, with the ability to detect trace-level impurities.[8]The most sensitive technique, capable of detecting impurities at very low levels.[7][9][10]
Analysis Time Relatively short, with simple sample preparation.[11]Can be longer due to method development, system equilibration, and run times.[12]Similar to HPLC, with potentially more complex data analysis.
Structural Information Provides detailed structural information simultaneously with quantification.[11]Provides limited structural information (UV spectrum).Provides molecular weight and fragmentation data, aiding in structural elucidation.[13]

Validation of a qNMR Method for Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate: A Step-by-Step Protocol

The following presents a comprehensive, albeit illustrative, protocol for the validation of a ¹H qNMR method for the quantification of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate, adhering to ICH Q2(R1) guidelines.[1][2][3]

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_val Method Validation A Accurately weigh Analyte C Dissolve in known volume of Deuterated Solvent (e.g., DMSO-d6) A->C B Accurately weigh Internal Standard (e.g., Maleic Acid) B->C D Optimize Spectrometer Parameters (Shimming, Pulse Calibration) C->D E Acquire 1H NMR Spectrum with appropriate Relaxation Delay (D1 ≥ 5*T1) D->E F Apply Phasing and Baseline Correction E->F G Integrate well-resolved signals of Analyte and Internal Standard F->G H Calculate Concentration/Purity using the qNMR equation G->H I Specificity H->I J Linearity H->J K Accuracy H->K L Precision (Repeatability & Intermediate) H->L M LOD & LOQ H->M N Robustness H->N

Caption: Workflow for the validation of a qNMR method.

Validation Parameters and Illustrative Acceptance Criteria
Validation Parameter Methodology Illustrative Acceptance Criteria
Specificity Analyze the analyte, internal standard, and a mixture of both. Spike the analyte with potential impurities.The signals used for quantification should be well-resolved and free from interference from other components.
Linearity Prepare a series of at least five concentrations of the analyte spanning the expected range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy Analyze samples of known concentration (e.g., prepared from a certified reference material) or by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, 120%).The mean recovery should be within 98.0% to 102.0% for each concentration level.
Precision (Repeatability) Perform at least six independent measurements of the same homogeneous sample at 100% of the test concentration.The Relative Standard Deviation (RSD) should be ≤ 1.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.The RSD over all measurements should be ≤ 2.0%.
Limit of Quantification (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often determined as the concentration where the signal-to-noise ratio is at least 10.The RSD at the LOQ should be ≤ 10%.
Limit of Detection (LOD) Determine the lowest concentration at which the analyte can be reliably detected. Often determined as the concentration where the signal-to-noise ratio is at least 3.Visual confirmation of the signal at the LOD.
Robustness Deliberately introduce small variations in the method parameters (e.g., relaxation delay, pulse angle, processing parameters) and assess the impact on the results.The results should remain unaffected by small variations, with the RSD of the varied results being within acceptable limits (e.g., ≤ 2.0%).

Logical Relationships in qNMR Validation

G Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Suitability Method Suitability Specificity->Suitability Linearity->Accuracy Range Range Linearity->Range Accuracy->Suitability Precision Precision Precision->Accuracy Precision->Range Precision->Suitability Range->Accuracy Range->Precision Range->Suitability LOQ LOQ LOQ->Range LOD LOD LOD->LOQ Robustness Robustness Robustness->Suitability

Caption: Interdependence of qNMR validation parameters.

Conclusion: An Integrated Approach to Quantitative Analysis

The choice of an analytical method for the quantification of a pharmaceutical intermediate like Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate should be guided by the specific requirements of the analysis at a particular stage of drug development.

  • qNMR is an invaluable tool, particularly in early development, for its ability to provide absolute quantification without a specific reference standard, alongside rich structural information.[4][11] Its simplicity and speed make it an efficient method for purity assessment and reaction monitoring.

  • HPLC-UV remains a workhorse in quality control for its high sensitivity and robustness in routine analysis, especially when a well-characterized reference standard is available.[8]

  • LC-MS offers unparalleled sensitivity for trace impurity analysis and is a powerful tool for the identification of unknown impurities.[7][9][13]

Ultimately, a comprehensive analytical strategy often involves the synergistic use of these techniques. qNMR can be used to certify the purity of in-house primary standards, which are then used for the calibration of chromatographic methods. This integrated approach ensures the highest level of confidence in the quality and consistency of the drug substance and final product.

References

  • Supplementary Information - Rsc.org . Royal Society of Chemistry. Available at: [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification . MDPI. Available at: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients . Die Pharmazie. Available at: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients . Die Pharmazie. Available at: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi . RSSL. Available at: [Link]

  • Validation of a Generic qHNMR Method for Natural Products Analysis . PMC. Available at: [Link]

  • Quantification by 1H-NMR . AOCS. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available at: [Link]

  • Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control . PMC. Available at: [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling . CHIMIA. Available at: [Link]

  • Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications . MDPI. Available at: [Link]

  • Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment . Semantic Scholar. Available at: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients . Die Pharmazie. Available at: [Link]

  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API . Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. Available at: [Link]

  • (PDF) Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry . ResearchGate. Available at: [Link]

  • (PDF) Qualitative and Quantitative 1 H NMR Spectroscopy for Determination of Divalent Metal Cation Concentration in Model Salt Solutions, Food Supplements and Pharmaceutical Products by Using EDTA as Chelating Agent . ResearchGate. Available at: [Link]

  • Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method . Shimadzu. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts . Organic Chemistry Data. Available at: [Link]

  • 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, and/o . Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Identification of Pharmaceutical Impurities . American Pharmaceutical Review. Available at: [Link]

  • HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance . PubMed. Available at: [Link]

  • 282. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline . Magritek. Available at: [Link]

  • Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate . PMC. Available at: [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis . Journal of Biomolecular Techniques. Available at: [Link]

  • Why HPLC Alone is not Sufficient for Impurity Qualification . Veeprho. Available at: [Link]

Sources

Comparative

A Comparative Guide to Catalytic Efficiency in the Synthesis of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate

This guide provides an in-depth, objective comparison of catalytic systems for the synthesis of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate, a key intermediate in pharmaceutical development. Our analysis focuses...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of catalytic systems for the synthesis of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate, a key intermediate in pharmaceutical development. Our analysis focuses on the critical C-O cross-coupling step, a frequently encountered challenge in the synthesis of diaryl ethers. By presenting side-by-side experimental data and explaining the underlying mechanistic principles, we aim to equip researchers and process chemists with the insights needed to select the most efficient and scalable catalytic strategy.

The synthesis of the target molecule is most strategically approached via a two-step sequence: a catalyzed C-O bond formation followed by a nitro group reduction. The choice of catalyst for the initial cross-coupling is paramount, directly influencing yield, purity, and process viability. Here, we benchmark two prominent and mechanistically distinct catalytic systems: a classic Copper (I)-based Ullmann condensation and a modern Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Catalytic Strategy Overview

The overall synthetic pathway involves the coupling of a substituted nitrophenol with a phenylacetate derivative, followed by reduction. The initial coupling is the key focus for our catalytic benchmark.

G cluster_0 Synthetic Pathway A 2-Methyl-4-nitrophenol C Methyl 2-[4-(2-methyl-4-nitrophenoxy)phenyl]acetate A->C Catalytic C-O Cross-Coupling Benchmark Focus B Methyl 2-(4-bromophenyl)acetate B->C D Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate C->D Nitro Group Reduction (e.g., Pd/C, H₂)

Caption: General synthetic route for the target molecule.

Benchmark 1: Copper(I)-Catalyzed Ullmann Condensation

The Ullmann condensation is a foundational method for diaryl ether synthesis, typically employing a copper catalyst, a base, and high reaction temperatures. While cost-effective, these reactions often require stoichiometric or high loadings of the copper promoter and can suffer from harsh conditions.

Mechanistic Considerations: The traditional Ullmann reaction is believed to proceed through an oxidative addition of the aryl halide to Cu(I), followed by reaction with the phenoxide to form a Cu(III) intermediate, which then reductively eliminates to yield the diaryl ether. The use of ligands like 1,10-phenanthroline can stabilize the copper species and facilitate the reaction at lower temperatures.

Experimental Protocol: CuI/1,10-Phenanthroline System
  • To an oven-dried Schlenk flask, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add 2-methyl-4-nitrophenol (1.0 equivalent) and methyl 2-(4-bromophenyl)acetate (1.2 equivalents).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 110-120 °C and stir for 24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Benchmark 2: Palladium-Catalyzed Buchwald-Hartwig C-O Cross-Coupling

The Buchwald-Hartwig amination technology has been extended to C-O bond formation, offering a more versatile and often higher-yielding alternative to the Ullmann reaction. These systems use a palladium precatalyst and a specialized bulky phosphine ligand, operating under milder conditions with lower catalyst loadings.

Mechanistic Considerations: The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, which is generated in situ from the precatalyst. The resulting Pd(II) complex then undergoes reaction with the phenoxide, followed by reductive elimination of the diaryl ether product, regenerating the active Pd(0) catalyst. The choice of ligand is critical for promoting both the oxidative addition and the reductive elimination steps. For C-O coupling, biarylphosphine ligands like BrettPhos are highly effective.

Experimental Protocol: Pd(OAc)₂/BrettPhos System
  • To a glovebox-purged Schlenk flask, add Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), and K₃PO₄ (2.0 equivalents).

  • Add 2-methyl-4-nitrophenol (1.2 equivalents) and methyl 2-(4-bromophenyl)acetate (1.0 equivalent).

  • Remove the flask from the glovebox and add anhydrous toluene as the solvent under a positive pressure of argon.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with tert-butyl methyl ether (TBME), and filter through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Performance Analysis

The following table summarizes the key performance indicators for the two benchmarked catalytic systems based on representative literature data for similar transformations.

ParameterCopper-Catalyzed Ullmann Palladium-Catalyzed Buchwald-Hartwig Rationale & Insights
Catalyst Loading 5-10 mol% CuI1-2 mol% Pd(OAc)₂The higher turnover frequency of the palladium catalyst allows for significantly lower, more cost-effective loadings in a process setting.
Ligand 1,10-Phenanthroline (10-20 mol%)BrettPhos (2-4 mol%)BrettPhos is a specialized, air-stable ligand designed for high activity, while phenanthroline is a more classical, less active but cheaper ligand.
Base Strong, inorganic (e.g., Cs₂CO₃)Weaker, inorganic (e.g., K₃PO₄)The choice of base is critical for phenoxide formation without promoting side reactions. The Pd system tolerates a wider range of bases.
Temperature 110-140 °C80-100 °CMilder conditions for the Pd system reduce the risk of thermal degradation of sensitive functional groups and decrease energy consumption.
Reaction Time 18-24 hours6-12 hoursFaster kinetics in the Buchwald-Hartwig cycle lead to improved reactor throughput.
Typical Yield 65-80%85-95%The palladium system consistently provides higher isolated yields due to greater efficiency and fewer side reactions.
Substrate Scope Moderate; sensitive to stericsBroad; tolerates diverse functional groupsThe ligand-tunable nature of the Pd catalyst allows for the coupling of more sterically hindered or electronically diverse substrates.
Workup Filtration of solids, aqueous extractionOften simpler filtrationHigh catalyst and salt loadings in Ullmann reactions can complicate product isolation and purification.

Experimental Workflow Visualization

G cluster_ullmann Ullmann Protocol cluster_buchwald Buchwald-Hartwig Protocol U1 1. Charge Flask: CuI, Ligand, Base U2 2. Add Reagents: Phenol, Aryl Halide U1->U2 U3 3. Add Solvent (DMF) U2->U3 U4 4. Heat (110-120°C) 24h U3->U4 U5 5. Workup: Dilute, Filter, Extract U4->U5 U6 6. Purify: Column Chromatography U5->U6 B1 1. Charge Flask (Glovebox): Pd(OAc)₂, Ligand, Base, Reagents B2 2. Add Solvent (Toluene) B1->B2 B3 3. Heat (100°C) 8-12h B2->B3 B4 4. Workup: Dilute, Filter B3->B4 B5 5. Purify: Column Chromatography B4->B5

Validation

Comparative toxicity of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate and its metabolites

A Comprehensive Guide to the Comparative Toxicological Assessment of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate and its Metabolites Introduction: The Critical Role of Metabolite Safety Testing in Drug Developme...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Comparative Toxicological Assessment of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate and its Metabolites

Introduction: The Critical Role of Metabolite Safety Testing in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a clinically approved drug is fraught with challenges, with safety being a paramount concern. A significant aspect of safety assessment involves understanding the metabolic fate of a drug candidate and the potential toxicity of its metabolites. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidance on when and how to evaluate the nonclinical toxicity of drug metabolites.[1][2][3] This is particularly crucial for what are termed "disproportionate drug metabolites," which are metabolites found only in humans or at significantly higher concentrations in humans compared to the animal species used in standard toxicology studies.[1][3][4] Early identification and characterization of the metabolic profile of a drug candidate are essential to preempt potential safety issues and prevent costly delays in later stages of drug development.[4][5]

This guide provides a comprehensive framework for the comparative toxicological assessment of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate, a hypothetical compound, and its potential metabolites. While specific data for this compound is not publicly available, we will use its structure to propose a plausible metabolic pathway and outline a robust, multi-pronged approach to evaluate the relative toxicity of the parent compound and its metabolic products. This guide is intended for researchers, scientists, and drug development professionals to illustrate the principles and methodologies involved in such an assessment.

Proposed Metabolic Pathway of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate

Based on the chemical structure of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate, several metabolic transformations are conceivable through phase I and phase II metabolic reactions. The following diagram illustrates a hypothetical metabolic pathway, which forms the basis for our comparative toxicity assessment.

Parent Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate (Parent Compound) Metabolite_A Metabolite A (N-acetylated) Parent->Metabolite_A N-acetyltransferase Metabolite_B Metabolite B (O-demethylated) Parent->Metabolite_B CYP450 (O-demethylation) Metabolite_C Metabolite C (Hydrolyzed ester) Parent->Metabolite_C Esterase

Caption: Hypothetical metabolic pathway of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate.

Comparative Toxicity Assessment: A Multi-Endpoint Approach

A thorough toxicological evaluation should encompass multiple endpoints to identify potential hazards. Here, we detail the experimental protocols for assessing cytotoxicity, genotoxicity, and hepatotoxicity.

In Vitro Cytotoxicity Assessment

Rationale: Cytotoxicity assays are fundamental in early-stage drug development to quickly screen for compounds that may cause cell death.[6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[8][9]

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture a suitable human cell line, such as HepG2 (a human liver cancer cell line), in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare stock solutions of the parent compound and its synthesized metabolites (Metabolite A, B, and C) in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of each compound in the culture medium to achieve the desired final concentrations for testing.

  • Cell Seeding and Treatment:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Remove the old medium and add fresh medium containing the various concentrations of the parent compound and its metabolites. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for 24 to 72 hours.

  • MTT Assay:

    • After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

    • Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.

Hypothetical Data Presentation:

CompoundIC50 (µM)
Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate> 100
Metabolite A (N-acetylated)> 100
Metabolite B (O-demethylated)55.2
Metabolite C (Hydrolyzed ester)12.5
In Vitro Genotoxicity Assessment

Rationale: Genotoxicity testing is a regulatory requirement to assess the potential of a drug candidate to cause genetic damage, which can lead to mutations and cancer.[10][11] The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used screening tool for identifying substances that can induce gene mutations.[10] An in vitro micronucleus assay is also commonly used to detect chromosomal damage.[10][12]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture:

    • Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Compound Treatment:

    • Expose the cells to the parent compound and its metabolites at a range of concentrations, with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction).[13] This is crucial as some compounds only become genotoxic after metabolic activation.

    • Include a vehicle control and positive controls for both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).

  • Cell Harvest and Staining:

    • After an appropriate treatment period, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate cells that have completed one nuclear division.

    • Harvest the cells and stain them with a DNA-specific dye (e.g., acridine orange or DAPI).

  • Microscopic Analysis:

    • Analyze the cells under a microscope to identify and count the number of micronuclei in binucleated cells. Micronuclei are small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Data Analysis:

    • Calculate the frequency of micronucleated cells for each treatment group.

    • A statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive genotoxic result.

Hypothetical Data Presentation:

CompoundFold Increase in Micronuclei (without S9)Fold Increase in Micronuclei (with S9)Genotoxicity Potential
Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate1.11.3Negative
Metabolite A (N-acetylated)1.21.5Negative
Metabolite B (O-demethylated)1.43.8Positive (with S9)
Metabolite C (Hydrolyzed ester)1.31.6Negative
In Vitro Hepatotoxicity Assessment

Rationale: Drug-induced liver injury (DILI) is a major cause of drug attrition.[14] In vitro hepatotoxicity assays using liver-derived cells can provide early indications of a compound's potential to cause liver damage.[15][16] Measuring the leakage of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) from damaged hepatocytes is a common method to assess hepatotoxicity.

Experimental Protocol: ALT/AST Leakage Assay

  • Cell Culture:

    • Use primary human hepatocytes or a human hepatoma cell line like HepG2. Primary hepatocytes are considered the gold standard for in vitro metabolism and toxicity studies.[17]

  • Compound Treatment:

    • Expose the cells to various concentrations of the parent compound and its metabolites for a defined period (e.g., 24 or 48 hours).

  • Sample Collection:

    • After treatment, collect the cell culture supernatant.

    • Lyse the remaining cells to measure the intracellular enzyme levels.

  • Enzyme Activity Measurement:

    • Measure the activity of ALT and AST in both the supernatant and the cell lysate using commercially available assay kits.

  • Data Analysis:

    • Calculate the percentage of enzyme leakage into the supernatant relative to the total enzyme activity (supernatant + lysate).

    • A significant increase in enzyme leakage compared to the vehicle control suggests hepatotoxicity.

Hypothetical Data Presentation:

Compound% ALT Leakage at 10x IC50% AST Leakage at 10x IC50Hepatotoxicity Potential
Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate< 5%< 5%Low
Metabolite A (N-acetylated)< 5%< 5%Low
Metabolite B (O-demethylated)25%18%Moderate
Metabolite C (Hydrolyzed ester)45%35%High

Experimental Workflow and In Vivo Follow-up

The following diagram illustrates a typical workflow for the comparative toxicity assessment of a parent drug and its metabolites.

cluster_0 In Vitro Assessment cluster_1 Data Analysis and Risk Assessment cluster_2 In Vivo Follow-up (if warranted) Metabolism Metabolite Identification and Synthesis Cytotoxicity Cytotoxicity Assays (e.g., MTT) Metabolism->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Metabolism->Genotoxicity Hepatotoxicity Hepatotoxicity Assays (e.g., ALT/AST leakage) Metabolism->Hepatotoxicity Analysis Comparative Analysis of Toxicity Profiles Cytotoxicity->Analysis Genotoxicity->Analysis Hepatotoxicity->Analysis InVivo Targeted In Vivo Toxicity Studies in Relevant Animal Models Analysis->InVivo

Caption: Workflow for comparative toxicity assessment.

Should the in vitro studies reveal significant toxicity for a particular metabolite that is formed at appreciable levels in humans, further in vivo toxicity studies would be warranted.[1][4] The choice of animal model would ideally be a species that also produces the metabolite of concern.[4] If such a species cannot be identified, direct administration of the synthesized metabolite to a standard toxicology species (e.g., rat or dog) would be necessary.[1][4] The design of these in vivo studies should follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[18][19][20][21]

Discussion and Interpretation

The hypothetical data presented in this guide suggests that Metabolite B and Metabolite C of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate may pose a greater toxicological risk than the parent compound. Specifically:

  • Metabolite C (Hydrolyzed ester) showed the highest cytotoxicity and potential for hepatotoxicity.

  • Metabolite B (O-demethylated) exhibited genotoxicity after metabolic activation and moderate hepatotoxicity.

These findings would necessitate further investigation. The "Metabolite in Safety Testing" (MIST) guidelines would be a key consideration, which generally recommend further evaluation of metabolites that constitute more than 10% of the parent drug's systemic exposure.[5] If Metabolites B and C are found to be major human metabolites, their safety profile would need to be thoroughly characterized before proceeding to large-scale clinical trials.[1]

This comparative approach allows for a more nuanced understanding of the safety profile of a drug candidate. It helps to identify whether the observed toxicity is due to the parent compound or its metabolites, which can inform lead optimization efforts to design safer drugs with more favorable metabolic profiles.

References

  • Safety Testing of Drug Metabolites Guidance for Industry - FDA. (2020). U.S. Food and Drug Administration. [Link]

  • Guidance for Industry on Safety Testing of Drug Metabolites; Availability. (2008). Federal Register. [Link]

  • [In Vitro and in Vivo Assessments of Drug-induced Hepatotoxicity and Drug Metabolism in Humans]. (n.d.). PubMed. [Link]

  • Safety Testing of Drug Metabolites. (2020). U.S. Food and Drug Administration. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. (2018). Organisation for Economic Co-operation and Development. [Link]

  • 420 | oecd guideline for testing of chemicals. (2001). Organisation for Economic Co-operation and Development. [Link]

  • Metabolite in safety testing (MIST). (2021). Bioanalysis Zone. [Link]

  • Genotoxicity Assessment of Drug Metabolites in the Context of MIST and Beyond. (2019). ACS Publications. [Link]

  • OECD Guidelines: A Pillar of Chemical Safety and Laboratory Testing. (2025). YesWeLab. [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. [Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (n.d.). ScienceDirect. [Link]

  • An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. (n.d.). PMC. [Link]

  • Hepatotoxicity. (n.d.). Cambridge MedChem Consulting. [Link]

  • Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity. (n.d.). Nucro-Technics. [Link]

  • Hepatotoxicity Assay in Drug Discovery. (n.d.). Biobide. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • In Vitro Gene-Tox Services. (n.d.). Eurofins Discovery. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. [Link]

Sources

Comparative

Comprehensive Analytical Comparison: Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate as a Reference Standard

Mechanistic Role & Chemical Context In the highly regulated landscape of targeted oncology drug development, the purity and structural integrity of synthetic intermediates dictate the safety and efficacy of the final Act...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Role & Chemical Context

In the highly regulated landscape of targeted oncology drug development, the purity and structural integrity of synthetic intermediates dictate the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate (CAS: 946785-37-1, Formula: C16H17NO3)[1] is a critical reference standard and building block used in the synthesis of Type II multi-kinase inhibitors.

These inhibitors are designed to target Receptor Tyrosine Kinases (RTKs) such as c-Met (Hepatocyte Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are deeply implicated in tumor proliferation and angiogenesis[2][3]. Structurally, the compound features a nucleophilic aniline moiety linked via a diaryl ether to a phenylacetate methyl ester. This specific architecture provides a dual advantage: the aniline serves as the reactive site for forming the critical urea-based pharmacophore, while the methyl ester acts as a stable, lipophilic marker for analytical tracking and an orthogonal protecting group during synthesis.

Pathway HGF HGF / VEGF Ligands RTK c-Met / VEGFR2 (Receptor Tyrosine Kinases) HGF->RTK Activates Grb2 Adapter Proteins (Grb2 / SOS) RTK->Grb2 Phosphorylates MAPK MAPK Cascade (Ras/Raf/MEK/ERK) Grb2->MAPK Signals Tumor Tumor Proliferation & Angiogenesis MAPK->Tumor Drives Inhibitor Urea-Based Inhibitor (Synthesized from Standard) Inhibitor->RTK Competitive Inhibition

Fig 1: c-Met/VEGFR signaling pathway inhibited by APIs derived from the reference standard.

Comparative Analysis of Reference Standards

When establishing a quantitative assay or a synthetic route, researchers must choose between the esterified standard, its free acid counterpart, or analogous pyridine-based intermediates. The table below objectively compares the performance of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate against its primary alternatives.

Performance MetricMethyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate (Target)2-[4-(4-amino-2-methylphenoxy)phenyl]acetic acid (Free Acid)4-(4-amino-2-methylphenoxy)picolinamide (Pyridine Analog)
Primary Application Protected intermediate & Quantitative Analytical StandardFinal API precursor / Tracked ImpurityHinge-binding analog standard
Chromatographic Peak Shape (C18) Excellent (Gaussian). No secondary silanol interactions.Poor (Tailing). Free -COOH interacts with unendcapped silica.Moderate. Basic pyridine nitrogen requires ion-pairing agents.
Synthetic Stability High. Resists unwanted side reactions during coupling.Low. Prone to decarboxylation at elevated temperatures.Moderate. Amide group can undergo unwanted hydrolysis.
Solubility Profile High in ACN, MeOH, and THF. Ideal for LC-MS prep.Moderate in polar aprotic solvents; requires basic pH to dissolve fully.Low in standard organics; often requires DMSO.

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, analytical and synthetic methodologies must be self-validating. The following protocols demonstrate how to utilize the methyl ester standard effectively, explaining the causality behind each experimental choice.

Protocol 1: HPLC-UV/MS Purity Assessment & Calibration Curve

This protocol is designed to quantify residual starting material in an API batch, adhering to for specificity, precision, and linearity[4][5].

Causality & Design: The aniline nitrogen ( pKa​≈4.5 ) can cause peak tailing if it exists in a mixed ionization state. By utilizing an acidic mobile phase (0.1% Formic Acid, pH≈2.7 ), the aniline is fully protonated ( NH3+​ ). This prevents mixed-mode retention on the C18 column, ensuring a sharp peak, and acts as a pre-formed ion for highly sensitive positive-mode Electrospray Ionization (ESI+) in mass spectrometry.

  • Sample Preparation: Dissolve 10.0 mg of the reference standard in 10 mL of LC-MS grade Acetonitrile (ACN) to create a 1.0 mg/mL stock. Reasoning: ACN ensures complete solvation of the lipophilic ester without risking transesterification (which could occur in Methanol).

  • Serial Dilution: Prepare calibration standards ranging from 0.1 µg/mL to 10 µg/mL using a 50:50 ACN/Water diluent.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade ACN.

    • Gradient: 5% B to 95% B over 8 minutes.

  • Self-Validating System Suitability: Before sample analysis, inject a resolution mixture containing the ester standard and the free acid impurity. The system is only valid if the Resolution Factor ( Rs​ ) is > 2.0 and the Tailing Factor ( Tf​ ) for the ester is < 1.5 [4].

Workflow Prep Sample Prep (ACN Dilution) HPLC HPLC Separation (C18, 0.1% FA) Prep->HPLC MS ESI+ MS/MS (Aniline Protonation) HPLC->MS Data Data Analysis (ICH Q2 Validation) MS->Data

Fig 2: Self-validating LC-MS/MS analytical workflow for reference standard quantification.

Protocol 2: Synthetic Coupling Workflow (Urea Formation)

In the synthesis of kinase inhibitors, the aniline group undergoes nucleophilic addition with an aryl isocyanate to form a diaryl urea pharmacophore[2].

Causality & Design: The methyl ester is strategically utilized over the free acid because it acts as an orthogonal protecting group. If the free acid were used, the carboxylic acid could competitively react with the isocyanate to form mixed anhydrides or unwanted amides, drastically reducing the yield.

  • Reaction Setup: Under an inert nitrogen atmosphere, dissolve 1.0 equivalent of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate in anhydrous Tetrahydrofuran (THF).

  • Coupling: Dropwise, add 1.05 equivalents of the target aryl isocyanate (e.g., 4-fluorophenyl isocyanate) at 0°C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours. The urea formation is highly exothermic and rapid.

  • Monitoring: Extract a 10 µL aliquot, quench in ACN, and analyze via the validated HPLC method (Protocol 1) to confirm the disappearance of the reference standard peak.

  • Downstream Processing: Once the urea is formed, the methyl ester can be selectively saponified using LiOH in a THF/Water mixture to yield the final active free acid API.

References

  • ChemBuyersGuide. (n.d.). Santa Cruz Biotechnology, Inc. Catalog. Retrieved from [Link]

  • US Patent 20050245530A1. (2005). Monocyclic heterocycles as kinase inhibitors. Google Patents. Retrieved from[2][3]

  • U.S. Food and Drug Administration / ICH. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from[Link][4][5]

Sources

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